Icmt-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26F3NO |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C22H26F3NO/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-19-10-6-9-18(15-19)22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3 |
InChI Key |
KRCDEFBEGWTXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Icmt-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icmt-IN-17 is a potent small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical data. It is intended to serve as a technical resource for researchers in oncology and cell biology, providing detailed insights into the molecular pathways affected by this compound, quantitative data on its activity, and the experimental protocols utilized for its characterization.
Core Mechanism of Action
This compound, also identified as compound 52 in foundational studies, functions as a direct inhibitor of the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT)[1]. ICMT is a critical enzyme in the post-translational modification of a variety of proteins, most notably those belonging to the Ras superfamily of small GTPases.
The canonical function of ICMT is to catalyze the final step in the prenylation pathway of proteins containing a C-terminal CAAX motif. This enzymatic reaction involves the carboxyl methylation of a farnesylated or geranylgeranylated cysteine residue. This methylation is crucial for the proper subcellular localization and biological activity of these proteins. By inhibiting ICMT, this compound disrupts this essential post-translational modification. The primary consequence of this inhibition is the mislocalization of key signaling proteins, such as Ras, away from the plasma membrane, which in turn attenuates their downstream signaling cascades that are often implicated in oncogenesis[2][3].
Quantitative Data Summary
The inhibitory activity of this compound and its effects on cancer cell lines have been quantified in preclinical studies. The available data is summarized below.
| Parameter | Value | Description | Reference |
| ICMT IC50 | 0.38 µM | The half-maximal inhibitory concentration against human ICMT. | --INVALID-LINK-- |
| Cell Viability | Varies (0.3 to >100 µM) | Growth inhibition (GI50) values in various cancer cell lines. Specific values for this compound are detailed in the primary publication. | --INVALID-LINK-- |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway. Ras proteins, once fully processed and localized to the plasma membrane, are activated by upstream signals and subsequently initiate a phosphorylation cascade that includes Raf, MEK, and ERK. This pathway is a central regulator of cell proliferation, differentiation, and survival.
Inhibition of ICMT by this compound leads to an accumulation of unprocessed Ras in the cytoplasm, preventing its association with the plasma membrane and subsequent activation. This disruption of Ras signaling is a key contributor to the anti-proliferative effects of the inhibitor. Furthermore, studies on ICMT inhibition have indicated potential impacts on other signaling pathways that are dependent on prenylated proteins, such as the PI3K/Akt pathway, which also plays a crucial role in cell survival and growth.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ICMT inhibitors like this compound.
ICMT Inhibition Assay (Vapor Diffusion Assay)
This assay is a common method to determine the in vitro potency of ICMT inhibitors.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the substrate AFC.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a high concentration of non-radiolabeled SAM).
-
The methylated AFC product is volatile and can be captured by a filter paper soaked in a scintillation cocktail placed in the cap of the reaction tube (vapor diffusion).
-
Quantify the amount of methylated product by scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
This compound is a valuable research tool for studying the biological roles of ICMT and the consequences of its inhibition. Its mechanism of action is centered on the disruption of the post-translational modification of key signaling proteins like Ras, leading to their mislocalization and the attenuation of downstream pro-proliferative and pro-survival pathways. The provided data and protocols offer a foundational understanding for further investigation and potential therapeutic development.
References
Icmt-IN-17: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-17 is a potent small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the prenylation pathway—the methylation of a C-terminal prenylcysteine—ICMT plays a pivotal role in the proper localization and function of these signaling proteins. Dysregulation of the Ras signaling cascade is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, a key investigational agent in this class.
Discovery and Biological Activity
This compound, also identified as compound 52, emerged from a structure-activity relationship (SAR) study of methylated tetrahydropyranyl derivatives designed as ICMT inhibitors. This research identified a series of potent compounds, with this compound demonstrating sub-micromolar efficacy in inhibiting ICMT.
Quantitative Data Summary
| Compound | Target | IC50 (μM) | Reference |
| This compound (compound 52) | ICMT | 0.38 | [1] |
Signaling Pathways Modulated by this compound
ICMT is the terminal enzyme in the CaaX protein processing pathway. Its inhibition disrupts the proper localization and function of key signaling proteins, most notably Ras.
By inhibiting ICMT, this compound prevents the final methylation step, leading to the mislocalization of Ras from the plasma membrane to cytosolic compartments.[2] This sequestration of Ras prevents its engagement with downstream effector pathways, primarily the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and differentiation.
Synthesis of this compound
The synthesis of this compound and related tetrahydropyranyl derivatives is detailed in the primary literature.[3] While the specific step-by-step protocol for this compound (compound 52) is found within this key reference, a general synthetic approach for this class of compounds is outlined below. The synthesis typically involves the construction of a substituted tetrahydropyran ring, followed by the introduction of the side chains.
Experimental Protocols
ICMT Enzymatic Assay for IC50 Determination
The potency of this compound against ICMT can be determined using an in vitro enzymatic assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a prenylated cysteine substrate.
Materials:
-
Recombinant human ICMT enzyme
-
Biotinylated S-farnesyl-L-cysteine (BFC) as the substrate
-
[³H]-S-adenosyl-L-methionine ([³H]AdoMet) as the methyl donor
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the ICMT enzyme, BFC, and the this compound dilution (or DMSO for control).
-
Initiate the reaction by adding [³H]AdoMet.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching buffer or by spotting the reaction mixture onto a filter paper and washing away unincorporated [³H]AdoMet.
-
Quantify the amount of incorporated [³H] by liquid scintillation counting.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
To assess the impact of this compound on the MAPK/ERK and PI3K/Akt pathways, Western blotting can be employed to measure the phosphorylation status of key proteins in these cascades (e.g., p-ERK and p-Akt).
Materials:
-
Cancer cell line of interest (e.g., with a known Ras mutation)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cancer cells to a desired confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
This compound is a valuable research tool for probing the function of ICMT and the consequences of its inhibition on cellular signaling. Its discovery has paved the way for the development of more potent and potentially bioavailable ICMT inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in oncology and drug discovery who are interested in targeting the protein prenylation pathway. Further investigation into the therapeutic potential of this compound and its analogs is warranted.
References
- 1. Regulation of NOTCH signaling by RAB7 and RAB8 requires carboxyl methylation by ICMT | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 2. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Role of Icmt-IN-17 in the Inhibition of Ras Protein Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Icmt-IN-17, a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), and its role in the modulation of Ras protein function. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and visual representations of the associated biological pathways and experimental workflows.
Introduction: Targeting Ras through Post-Translational Modification
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are critical signaling nodes that regulate cell proliferation, differentiation, and survival. Activating mutations in Ras genes are found in approximately 20-30% of all human cancers, making them highly sought-after therapeutic targets. However, the direct inhibition of Ras proteins has proven to be a formidable challenge.
An alternative strategy is to target the post-translational modifications essential for Ras function. For Ras proteins to localize to the plasma membrane and engage with downstream effectors, they must undergo a series of enzymatic modifications at their C-terminal CAAX motif. This process includes isoprenylation, endoproteolytic cleavage, and finally, carboxyl methylation of the terminal isoprenylcysteine. This final step is catalyzed by the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT). Inhibition of ICMT presents a promising therapeutic avenue to disrupt Ras signaling irrespective of the specific Ras isoform or mutation.
This compound is a potent, small-molecule inhibitor of ICMT that has emerged from structure-activity relationship (SAR) studies of methylated tetrahydropyranyl derivatives.[1][2] This guide will explore the technical details of this compound's function and the methodologies used to characterize its activity.
Mechanism of Action: Disrupting Ras Localization and Signaling
This compound functions by directly inhibiting the enzymatic activity of ICMT. By preventing the carboxyl methylation of the isoprenylcysteine residue on Ras proteins, this compound disrupts their proper subcellular localization.[2][3] Unmethylated Ras proteins are unable to efficiently traffic to and anchor at the plasma membrane, leading to their accumulation in the cytosol and on internal membranes.[4] This mislocalization prevents Ras from interacting with its downstream effectors, such as RAF, thereby inhibiting the activation of critical oncogenic signaling pathways like the MAPK/ERK cascade.[3][5]
Ras Post-Translational Modification Pathway
The following diagram illustrates the sequential post-translational modifications of Ras proteins and the point of inhibition by this compound.
Downstream Ras Signaling Cascade
Inhibition of ICMT and subsequent Ras mislocalization leads to the attenuation of downstream signaling pathways, as depicted below.
Quantitative Data on Inhibitory Activity
This compound, also known as compound 52 in its discovery publication, has been characterized by its potent inhibition of ICMT.[2] The available quantitative data is summarized below.
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| This compound (compound 52) | ICMT | 0.38 | In vitro vapor diffusion methyltransferase assay | [2] |
Note: Data on the selectivity of this compound against other methyltransferases and its differential effects on specific Ras isoforms are not extensively available in the public domain. The original study noted that potent ICMT inhibitors, as a class, reduced cell viability in several cancer cell lines with growth inhibition (GI50) values ranging from 0.3 to >100 μM, though specific data for this compound was not detailed.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro ICMT Inhibition Assay (Vapor Diffusion Method)
This biochemical assay is used to determine the IC50 of a compound against ICMT. It measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[14C-methyl]methionine (¹⁴C-SAM) to a farnesylated substrate.
Materials:
-
Recombinant human ICMT (or membrane preparations containing ICMT)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
S-adenosyl-L-[¹⁴C-methyl]methionine (¹⁴C-SAM) as the methyl donor
-
This compound or other test compounds dissolved in DMSO
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂)
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the assay buffer, a fixed concentration of recombinant ICMT, and the desired concentration of this compound. Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding a mixture of AFC and ¹⁴C-SAM to the reaction tube.
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
Terminate the reaction by adding a basic solution (e.g., 1 M NaOH), which hydrolyzes the newly formed methyl ester, releasing radiolabeled methanol.
-
Quantify the volatile ¹⁴C-methanol by vapor diffusion into a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Ras Subcellular Localization Assay
This cell-based assay determines the effect of this compound on the subcellular distribution of Ras proteins.
Materials:
-
Cancer cell line with known Ras expression (e.g., MDA-MB-231, Panc-1)
-
This compound
-
Cell culture reagents
-
Subcellular fractionation buffer kit
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against pan-Ras or isoform-specific Ras
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol.[6][7][8][9]
-
Determine the protein concentration of each fraction using a BCA assay.
-
Resolve equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Ras.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the relative abundance of Ras in the cytosolic versus membrane fractions to assess the extent of mislocalization induced by this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the GI50 (concentration for 50% growth inhibition) of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percent viability against the log of the inhibitor concentration.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the evaluation of an ICMT inhibitor like this compound.
Conclusion
This compound serves as a potent tool for the chemical biology and therapeutic exploration of ICMT inhibition. By preventing the final step in Ras post-translational modification, it effectively disrupts Ras localization and downstream oncogenic signaling. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity of this compound and other ICMT inhibitors. While the publicly available data on this compound is somewhat limited, the foundational studies demonstrate its potential as a valuable chemical probe and a starting point for the development of novel anti-cancer therapeutics targeting Ras-driven malignancies. Further studies are warranted to fully elucidate its selectivity, isoform specificity, and efficacy across a broader range of cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gladstone.org [gladstone.org]
- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
The Biological Activity of Icmt-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icmt-IN-17 is a potent small-molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and experimental protocols. This compound exhibits significant inhibitory effects on ICMT, a key enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. By disrupting ICMT function, this compound modulates critical cellular signaling pathways, leading to anti-proliferative effects in cancer cells. This document summarizes the available quantitative data, details the methodologies for key experiments, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification involves the methylation of the carboxyl group of the C-terminal isoprenylated cysteine. This methylation neutralizes the negative charge, increasing the hydrophobicity of the protein's C-terminus and facilitating its proper subcellular localization and function.
Many proteins undergoing this modification are crucial for cellular signaling, including the Ras family of oncoproteins. Dysregulation of Ras signaling is a hallmark of many cancers. Consequently, ICMT has emerged as a promising therapeutic target for anti-cancer drug development. This compound, a methylated tetrahydropyranyl derivative, has been identified as a potent inhibitor of this enzyme.[1]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.
| Compound | Assay | IC50 (μM) | Cell Line(s) | Reference |
| This compound (compound 52) | ICMT Inhibition | 0.38 | - | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of ICMT. This inhibition disrupts the final step of the CaaX protein processing pathway, leading to the accumulation of unprocessed, unmethylated proteins.
Impact on Ras Signaling
A primary consequence of ICMT inhibition is the disruption of Ras protein trafficking and function. Ras proteins must undergo farnesylation, proteolytic cleavage, and carboxyl methylation to become fully active and localize to the plasma membrane. By blocking the final methylation step, this compound impairs the proper localization and signaling capacity of Ras. This disruption of Ras signaling can lead to the inhibition of downstream pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation, survival, and differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
ICMT Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ICMT.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate
-
Scintillation cocktail
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
This compound (or other test compounds) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the substrate AFC.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the same temperature.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).
-
Measure the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for studying the biological roles of ICMT and the consequences of its inhibition. Its potent and specific activity against ICMT makes it a lead compound for the development of novel therapeutics targeting diseases driven by aberrant CaaX protein function, such as various forms of cancer. Further research is warranted to explore its in vivo efficacy, pharmacokinetic properties, and potential for clinical application.
References
An In-Depth Technical Guide to Icmt-IN-17 and its Effect on CAAX Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Icmt-IN-17, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), and its effects on the post-translational modification of CAAX proteins. This document details the mechanism of action of this compound, its impact on critical cellular signaling pathways, and provides detailed protocols for relevant experimental assays. Quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to CAAX Protein Processing and the Role of Icmt
CAAX proteins are a large family of signaling molecules that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their proper function and subcellular localization are dependent on a series of post-translational modifications at their C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid). This processing occurs in three sequential enzymatic steps:
-
Prenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I), respectively.
-
Proteolysis: The three terminal amino acids (-AAX) are cleaved by a specific protease, Ras converting enzyme 1 (Rce1).
-
Carboxymethylation: The newly exposed carboxyl group of the prenylated cysteine is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2][3]
This series of modifications increases the hydrophobicity of the C-terminus, facilitating the anchoring of CAAX proteins to cellular membranes, a prerequisite for their biological activity. A prominent and well-studied family of CAAX proteins is the Ras superfamily of small GTPases, which are critical regulators of cell signaling and are frequently mutated in human cancers.
Icmt is an integral membrane protein located in the endoplasmic reticulum and is the sole enzyme responsible for the final methylation step in CAAX protein processing.[1][3] This unique role makes Icmt a compelling target for therapeutic intervention, particularly in cancers driven by aberrant Ras signaling. Inhibition of Icmt leads to the accumulation of unmethylated, farnesylated CAAX proteins, which often results in their mislocalization from the plasma membrane and subsequent attenuation of their downstream signaling.
This compound: A Potent Inhibitor of Icmt
This compound is a small molecule inhibitor of Icmt. It was identified through the optimization of a series of methylated tetrahydropyranyl derivatives.
Quantitative Data
The inhibitory activity of this compound and related compounds against human Icmt has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Compound | IC50 (µM) | Reference |
| This compound | 0.38 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-14 | 0.025 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-15 | 0.032 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-11 | 0.031 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-3 | 0.015 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-7 | 0.015 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-16 | 0.131 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-30 | 0.27 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-48 | 3.5 (1xKm SAM), 2.3 (10xKm SAM) | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
| Icmt-IN-55 | 0.090 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |
Effect of this compound on CAAX Protein Processing and Downstream Signaling
Inhibition of Icmt by this compound disrupts the final step of CAAX protein processing, leading to the accumulation of unmethylated, prenylated proteins. This has significant consequences for the subcellular localization and function of key signaling proteins, most notably Ras.
Disruption of Ras Localization
Proper localization of Ras proteins to the plasma membrane is essential for their interaction with downstream effectors and the subsequent activation of signaling cascades. Carboxymethylation by Icmt neutralizes the negative charge of the C-terminal farnesylcysteine, increasing its hydrophobicity and promoting its insertion into the plasma membrane.
Treatment of cells with Icmt inhibitors, such as this compound, is expected to cause the mislocalization of Ras from the plasma membrane to endomembranes, including the endoplasmic reticulum and Golgi apparatus. This sequestration prevents Ras from engaging with its downstream targets.
Impact on Downstream Signaling Pathways
The mislocalization of Ras due to Icmt inhibition leads to the attenuation of its downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways.
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Inhibition of Icmt and subsequent Ras mislocalization are expected to lead to a decrease in the phosphorylation of ERK (p-ERK).
-
PI3K/Akt Pathway: The PI3K/Akt pathway is another key downstream effector of Ras that plays a central role in cell growth, survival, and metabolism. Icmt inhibition is anticipated to result in reduced phosphorylation of Akt (p-Akt).
The overall effect of this compound on these pathways is a reduction in pro-proliferative and pro-survival signals, which can lead to cell cycle arrest and apoptosis in cancer cells dependent on Ras signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on CAAX protein processing.
In Vitro Icmt Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of Icmt in a cell-free system.
Materials:
-
Human Icmt enzyme (recombinant or from microsomal preparations)
-
S-farnesyl-L-cysteine (FCS) or other suitable prenylated substrate
-
S-[methyl-3H]adenosyl-L-methionine ([3H]SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail and vials
-
Microplate reader compatible with scintillation counting
Procedure:
-
Prepare a reaction mixture containing assay buffer, Icmt enzyme, and the prenylated substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Separate the radiolabeled methylated product from the unreacted [3H]SAM. This can be achieved by methods such as precipitation followed by filtration or by using a vapor diffusion assay.
-
Quantify the amount of incorporated [3H]methyl groups using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Ras Localization Assay (Immunofluorescence)
This assay visualizes the effect of this compound on the subcellular localization of Ras proteins in cultured cells.
Materials:
-
Cancer cell line with known Ras expression (e.g., HeLa, HEK293T, or a Ras-mutant cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
Glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against a Ras isoform (e.g., anti-Pan-Ras, anti-K-Ras)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-Ras antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of Ras using a fluorescence microscope. Compare the localization in this compound-treated cells to the vehicle-treated control cells.
Western Blot Analysis of Downstream Signaling
This method is used to quantify the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.[4][5]
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and treat them with different concentrations of this compound or a vehicle control for the desired duration.
-
Lyse the cells in lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for the total protein (e.g., total ERK) and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT, MTS, or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways
References
- 1. 9 Structure and function of isoprenylcysteine carboxylmethyltransferase (Icmt): A key enzyme in CaaX processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of Icmt-IN-17: An Isoprenylcysteine Carboxyl Methyltransferase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of prenylation, Icmt facilitates the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer, making Icmt an attractive target for therapeutic intervention. Icmt-IN-17 is a potent, small-molecule inhibitor of Icmt. This technical guide provides a comprehensive overview of the available preclinical data on this compound and related compounds, offering insights into its mechanism of action and potential as an anti-cancer agent.
Biochemical and Cellular Activity
The primary preclinical data for this compound originates from its discovery and structure-activity relationship (SAR) study. This research identified a series of tetrahydropyranyl (THP) derivatives as potent Icmt inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (referred to as compound 52 in the foundational study) and a highly potent analog from the same chemical series.
| Compound | Target | IC50 (µM)[1] | Cell Line | GI50 (µM) |
| This compound (Compound 52) | ICMT | 0.38 | Not Reported | Not Reported |
| Analog Compound 75 | ICMT | 0.0013 | Various Cancer Cell Lines | 0.3 to >100 |
Experimental Protocols
While detailed, step-by-step protocols for the preclinical evaluation of this compound are not publicly available, this section outlines the likely methodologies based on the discovery publication and standard biochemical and cell-based assay practices.
ICMT Inhibition Assay (In Vitro)
This assay is designed to determine the concentration at which an inhibitor reduces the enzymatic activity of Icmt by 50% (IC50).
Principle: The assay likely measures the transfer of a radiolabeled methyl group from the co-substrate S-adenosyl-L-[methyl-³H]methionine to a prenylated substrate by recombinant Icmt.
Materials:
-
Recombinant human Icmt enzyme
-
Prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
S-adenosyl-L-[methyl-³H]methionine
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Scintillation cocktail and vials
-
Microplate reader (scintillation counter)
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, combine the recombinant Icmt enzyme, the prenylated substrate, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the plate for a defined period at a controlled temperature (e.g., 37°C).
-
Terminate the reaction (e.g., by adding a stop solution or acid).
-
Capture the radiolabeled product, separating it from the unreacted radiolabeled co-substrate. This may involve methods like filtration or precipitation.
-
Add scintillation cocktail to the captured product.
-
Measure the radioactivity using a scintillation counter.
-
Plot the measured radioactivity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Growth Inhibition Assay
This assay measures the effect of a compound on the proliferation and survival of cancer cells to determine the growth inhibition concentration of 50% (GI50).
Principle: The assay quantifies the number of viable cells after a set period of exposure to the test compound. Common methods include colorimetric assays (e.g., MTS or MTT) or fluorescence-based assays that measure metabolic activity or cellular ATP content.
Materials:
-
Cancer cell lines (e.g., HCT116, MIA PaCa-2, A549)
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
This compound or other test compounds
-
Cell viability reagent (e.g., MTS, MTT, or a luminescent ATP-based reagent)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of the compound and include a vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the GI50 value.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of Icmt inhibitors is the disruption of the post-translational modification of Ras and other small GTPases.[2] This leads to their mislocalization and impaired function.
Caption: The Icmt-Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Screening of Icmt Inhibitors
The discovery of potent Icmt inhibitors like this compound typically follows a structured in vitro screening cascade.
Caption: A typical in vitro experimental workflow for the discovery and characterization of Icmt inhibitors.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of Icmt with an IC50 in the sub-micromolar range. While comprehensive preclinical data, particularly regarding in vivo efficacy and pharmacokinetics, are not yet publicly available, the foundational research on its chemical series demonstrates promising anti-proliferative effects in cancer cell lines. The mechanism of action, through the inhibition of Icmt and subsequent disruption of Ras signaling, provides a strong rationale for its further development. Future preclinical studies should focus on in vivo pharmacology, including pharmacokinetic and pharmacodynamic assessments, and efficacy studies in relevant animal models of cancer to fully elucidate the therapeutic potential of this compound.
References
Icmt-IN-17: A Technical Guide to its Impact on Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icmt-IN-17 is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins implicated in oncogenesis, most notably the Ras family of small GTPases. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on key oncogenic signaling pathways. Through the inhibition of ICMT, this compound disrupts the proper localization and function of Ras and other CAAX-box containing proteins, leading to the attenuation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways. Furthermore, inhibition of ICMT by this compound has been shown to induce cell cycle arrest, promote apoptosis, and impair DNA damage repair mechanisms in cancer cells. This guide consolidates available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the affected signaling pathways to serve as a comprehensive resource for researchers in the field of cancer biology and drug development.
Introduction to this compound and its Target: ICMT
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CAAX motif. This modification involves the methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue. This methylation is crucial for the proper subcellular localization and biological activity of a multitude of signaling proteins, including the Ras superfamily of small GTPases (K-Ras, N-Ras, H-Ras), Rho family GTPases (RhoA, Rac1), and lamins.
Given that mutations in Ras are present in a significant percentage of human cancers, targeting its post-translational modification has emerged as a promising therapeutic strategy. This compound (also known as compound 52) is a small molecule inhibitor belonging to a series of tetrahydropyranyl (THP) derivatives, identified for its high potency against ICMT.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity and effects of this compound and other relevant ICMT inhibitors.
| Compound | Assay | Value | Cell Line/System | Reference |
| This compound | ICMT Inhibition (IC50) | 0.38 µM | Recombinant human ICMT | [1] |
| Cysmethynil | ICMT Inhibition (IC50) | 2.4 µM | Recombinant human ICMT | [2] |
Table 1: In Vitro ICMT Inhibitory Activity
| Compound | Cell Line | GI50 (µM) | Reference |
| This compound (analogue 75) | HCT116 | 0.3 µM | [1] |
| This compound (analogue 75) | MiaPaCa2 | >100 µM | [1] |
| Cysmethynil | PC3 | 20-30 µM (time-dependent) | [2] |
| Cysmethynil | HepG2 | 19.3 µM | [2] |
Table 2: Anti-proliferative Activity (GI50) of ICMT Inhibitors in Cancer Cell Lines
| Treatment | Cell Line | Effect | Quantitative Change | Reference |
| Cysmethynil (22.5 µmol/L, 24h) | MiaPaCa2 | Induction of Apoptosis | Increase in sub-G0 population | [3] |
| Cysmethynil | MiaPaCa2 | Cell Cycle Arrest | Increased G1 phase population | [2][4] |
| ICMT Knockdown | MDA-MB231 | DNA Damage | Increased "TailMoment" in Comet Assay | [5] |
Table 3: Cellular Effects of ICMT Inhibition
Impact on Oncogenic Signaling Pathways
Ras Signaling and Subcellular Localization
Proper localization of Ras proteins to the plasma membrane is essential for their function in transducing extracellular signals to downstream effectors. This localization is dependent on a series of post-translational modifications, culminating in methylation by ICMT.
Inhibition of ICMT by compounds like this compound leads to the accumulation of unmethylated Ras, which is then mislocalized to the cytoplasm and other intracellular compartments. This sequestration prevents Ras from interacting with its upstream activators and downstream targets at the plasma membrane, effectively dampening its signaling output.[6]
Figure 1: this compound disrupts Ras localization and signaling.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical downstream effector of Ras signaling that regulates cell proliferation, differentiation, and survival. By preventing the proper activation of Ras, this compound leads to a reduction in the phosphorylation and activation of key components of the MAPK cascade, including c-Raf, MEK, and ERK. This attenuation of MAPK signaling contributes significantly to the anti-proliferative effects of ICMT inhibition.
Figure 2: Inhibition of the MAPK/ERK pathway by this compound.
DNA Damage Repair
Recent studies have revealed a role for ICMT in the DNA damage response. Inhibition of ICMT has been shown to compromise the expression of key proteins involved in DNA damage repair pathways. This leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis.[5] This effect also sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, suggesting a potential for combination therapies.
Figure 3: this compound impairs DNA damage repair.
Experimental Protocols
Western Blot Analysis of p-ERK Levels
This protocol describes the quantification of phosphorylated ERK (p-ERK) levels in response to ICMT inhibition.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound or other ICMT inhibitor (e.g., cysmethynil)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system and analysis software
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total ERK1/2 and GAPDH as loading controls.
-
Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal, and then to the loading control.[7][8]
Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol details the quantification of apoptotic and necrotic cells following treatment with an ICMT inhibitor.
Materials:
-
Cancer cell line of interest
-
This compound or other ICMT inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the analysis of cell cycle distribution after treatment with an ICMT inhibitor.
Materials:
-
Cancer cell line of interest
-
This compound or other ICMT inhibitor
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[3]
Conclusion
This compound represents a promising class of targeted anticancer agents that function by inhibiting the critical enzyme ICMT. This inhibition disrupts the function of key oncogenic proteins, most notably Ras, leading to the suppression of downstream signaling pathways such as the MAPK cascade. The cellular consequences of ICMT inhibition include cell cycle arrest, induction of apoptosis, and impairment of DNA damage repair, all of which contribute to its anti-tumor activity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the further investigation and development of this compound and other ICMT inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents.
References
- 1. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cysmethynil - Wikipedia [en.wikipedia.org]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
The Therapeutic Potential of Icmt-IN-17: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor
This technical guide provides a comprehensive overview of the therapeutic potential of Icmt-IN-17, a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This document is intended for researchers, scientists, and drug development professionals interested in the rationale, mechanism of action, and preclinical data related to targeting ICMT for cancer therapy.
Introduction: The Rationale for Targeting ICMT in Oncology
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins. This family includes the notorious Ras GTPases (KRAS, NRAS, HRAS), which are mutated in approximately 30% of all human cancers. The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being methylation by ICMT. By inhibiting ICMT, the mislocalization of Ras from the plasma membrane can be induced, thereby disrupting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
This compound, also identified as compound 52 in a key medicinal chemistry study, has emerged as a potent inhibitor of ICMT.[1] This guide will delve into the available data on this compound and related compounds, providing a framework for its further investigation as a potential anti-cancer therapeutic.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ICMT. This inhibition disrupts the final step of Ras protein processing, leading to the accumulation of unmethylated, mislocalized Ras in the cytoplasm. This, in turn, attenuates the activation of critical downstream oncogenic signaling pathways.
Disruption of Ras and Rho Signaling
The primary consequence of ICMT inhibition is the disruption of the Ras signaling cascade. By preventing the final methylation step, Ras proteins are unable to efficiently anchor to the plasma membrane, a prerequisite for their interaction with downstream effectors such as Raf, MEK, and ERK. This leads to a dampening of the MAPK/ERK pathway, which is a central driver of cell proliferation.
Furthermore, ICMT inhibition also affects other prenylated proteins, including members of the Rho GTPase family. Disruption of Rho signaling can impact the actin cytoskeleton, leading to reduced cell motility and invasion, key hallmarks of metastatic cancer.
Caption: Signaling pathway disruption by this compound.
Quantitative Data on this compound and Related Compounds
The primary quantitative data available for this compound is its in vitro inhibitory potency against the ICMT enzyme. The table below summarizes the half-maximal inhibitory concentration (IC50) of this compound and other selected inhibitors from the same chemical series, as reported by Judd WR, et al. in 2011.
| Compound ID | Trivial Name | ICMT IC50 (μM) |
| 52 | This compound | 0.38 [1] |
| 48 | Icmt-IN-11 | 0.031[2] |
| 24 | Icmt-IN-45 | 0.132[3] |
| 68 | Icmt-IN-31 | 0.0038[4] |
Data sourced from Judd WR, et al. J Med Chem. 2011 Jul 28;54(14):5031-47.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature. Below is a summary of the likely methodologies used based on standard practices in the field.
In Vitro ICMT Inhibition Assay
A biochemical assay is employed to determine the in vitro potency of compounds against purified ICMT enzyme.
Caption: Workflow for in vitro ICMT inhibition assay.
Protocol Summary:
-
Reagent Preparation: Recombinant human ICMT enzyme is purified. A farnesylated peptide or protein substrate is prepared. Radiolabeled S-adenosyl methionine ([³H]-SAM) serves as the methyl donor. This compound is dissolved and serially diluted.
-
Reaction Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system with [³H]-SAM at 37°C.
-
Reaction Quenching: The reaction is stopped, typically by the addition of acid.
-
Measurement of Methylation: The amount of radiolabeled methyl group transferred to the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
To assess the anti-proliferative effects of this compound on cancer cells, a standard cell viability assay such as the MTT or CellTiter-Glo assay is typically used.
Protocol Summary:
-
Cell Seeding: Cancer cell lines of interest (e.g., those with known Ras mutations) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.
Preclinical Therapeutic Potential
Further preclinical development would require assessing the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in animal models of cancer, such as xenograft studies using human cancer cell lines.
Caption: Logical progression for preclinical development.
Conclusion and Future Directions
This compound is a potent inhibitor of ICMT with demonstrated in vitro activity. The disruption of the final step in Ras processing presents a compelling therapeutic strategy for the treatment of Ras-driven cancers. The data presented in this guide, primarily from the foundational study by Judd et al., provides a strong rationale for the continued investigation of this compound and its analogs.
Future research should focus on obtaining detailed in-vivo efficacy and toxicity data for this compound. Elucidating its pharmacokinetic profile and assessing its anti-tumor activity in relevant animal models will be critical next steps in determining its true therapeutic potential and advancing it towards clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. Further independent research and verification are recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Medicinal Chemistry - Wikipedia [en.wikipedia.org]
Structural Analysis of Icmt-IN-17 Binding to Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the CAAX processing pathway, ICMT plays a pivotal role in the proper localization and function of these signaling proteins. Dysregulation of ICMT activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Icmt-IN-17 has emerged as a potent inhibitor of ICMT. This technical guide provides an in-depth analysis of the binding of this compound to ICMT, including a review of its structural basis, quantitative binding data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.
Introduction to ICMT and this compound
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal isoprenylcysteine of proteins that have undergone farnesylation or geranylgeranylation. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating membrane association and proper protein-protein interactions. The substrates of ICMT include the Ras, Rho, and Rab families of small GTPases, which are central regulators of cell growth, differentiation, and survival.
This compound is a small molecule inhibitor of ICMT. Its inhibitory activity disrupts the function of ICMT, leading to the accumulation of unmethylated substrate proteins and subsequent downstream effects on signaling pathways.
Quantitative Analysis of ICMT Inhibitors
The potency of this compound and other known ICMT inhibitors has been characterized by their half-maximal inhibitory concentration (IC50) values. This data is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.
| Inhibitor | IC50 (µM) | Reference |
| This compound | 0.38 | [1] |
| Icmt-IN-1 | 0.0013 | [2] |
| Icmt-IN-50 | 0.31 | [3] |
| Cysmethynil | 2.4 (Ki) | [4] |
| Analogue 75 | 0.0013 | [5] |
Structural Basis of this compound Binding to ICMT
A definitive co-crystal structure of this compound bound to ICMT is not publicly available. However, based on the crystal structure of a eukaryotic ICMT (PDB ID: 5V7P) and the chemical structure of this compound, a molecular docking model can be proposed to elucidate the potential binding interactions.[6]
3.1. ICMT Structure
The crystal structure of Tribolium castaneum ICMT reveals an integral membrane protein with eight transmembrane helices. The active site is located within the transmembrane domain, accessible from the lipid bilayer, with a binding pocket for the isoprenyl tail of the substrate and a separate binding site for the SAM cofactor.
3.2. Molecular Docking of this compound (Hypothetical Model)
Due to the absence of a co-crystal structure, the following is a hypothetical description of a molecular docking study.
A molecular docking simulation would be performed using the structure of ICMT (5V7P) as the receptor and the 3D structure of this compound as the ligand. The docking protocol would involve preparing the protein by adding hydrogen atoms and assigning charges, and generating a conformational library for the flexible this compound molecule. The docking algorithm would then explore possible binding poses of this compound within the active site of ICMT, scoring them based on predicted binding affinity.
The predicted binding mode would likely show this compound occupying the isoprenylcysteine binding pocket, forming hydrophobic interactions with nonpolar residues lining the cavity. Specific hydrogen bonds or other polar interactions with key active site residues would also be anticipated, contributing to the inhibitor's potency. This model would provide valuable insights into the structure-activity relationship of this compound and guide the design of new, more potent inhibitors.
Experimental Protocols
4.1. In Vitro ICMT Inhibition Assay (Radioactive Filter Binding Assay)
This protocol is adapted from established methods for measuring ICMT activity and can be used to determine the IC50 of inhibitors like this compound.[7][8]
Materials:
-
Purified recombinant human ICMT
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂
-
Stop solution: 1 M HCl in ethanol
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified ICMT, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of AFC and [³H]-SAM to a final concentration of 10 µM and 1 µM, respectively.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters with ethanol to remove unincorporated [³H]-SAM.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the amount of incorporated [³H]-methyl-AFC by liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
4.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[3][9] This protocol describes a western blot-based CETSA to assess the binding of this compound to endogenous ICMT.
Materials:
-
Cancer cell line expressing ICMT (e.g., HeLa, HEK293T)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-ICMT primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and western blotting equipment
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and western blotting using an anti-ICMT antibody.
-
Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Downstream Effects
Inhibition of ICMT by this compound is expected to disrupt the function of numerous signaling proteins that require C-terminal methylation for their activity. The most well-characterized of these is the Ras signaling pathway.
5.1. Impact on the Ras-MAPK Signaling Pathway
Ras proteins are critical mediators of signals from cell surface receptors to downstream effector pathways that control cell proliferation, differentiation, and survival. Proper localization of Ras to the plasma membrane is dependent on the post-translational modifications of its C-terminal CAAX motif, including methylation by ICMT.
By inhibiting ICMT, this compound prevents the final maturation step of Ras. This leads to the accumulation of unmethylated Ras, which is mislocalized from the plasma membrane to endomembranes. This mislocalization impairs the ability of Ras to interact with its downstream effectors, such as Raf kinases, leading to a dampening of the entire Ras-Raf-MEK-ERK (MAPK) signaling cascade.
5.2. Experimental Workflow for Studying Downstream Effects
A logical workflow can be employed to investigate the cellular consequences of ICMT inhibition by this compound.
5.3. Logical Relationship of ICMT Inhibition
The inhibition of ICMT by this compound sets off a cascade of events, leading to anti-cancer effects.
Conclusion
This compound is a potent inhibitor of ICMT that serves as a valuable tool for studying the biological roles of this enzyme and as a lead compound for the development of novel anti-cancer therapeutics. While a definitive co-crystal structure is yet to be determined, molecular modeling provides a framework for understanding its binding mode. The experimental protocols provided herein offer a guide for the further characterization of this compound and other ICMT inhibitors. The profound effect of ICMT inhibition on the Ras signaling pathway underscores the therapeutic potential of targeting this enzyme in Ras-driven cancers. Future work should focus on obtaining a high-resolution structure of the inhibitor-enzyme complex and on evaluating the in vivo efficacy and safety of this compound and its analogs.
References
- 1. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Icmt-IN-17 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for in vitro assays of Icmt-IN-17, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). The information is intended for researchers, scientists, and drug development professionals engaged in the study of ICMT and its role in cellular processes and disease.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of many signaling proteins, including members of the Ras superfamily of small GTPases. This modification, a carboxyl methylation of a C-terminal prenylcysteine, is crucial for the proper subcellular localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor of ICMT. Understanding its in vitro activity is essential for its development as a research tool and potential therapeutic agent. This document outlines the protocols for key in vitro assays to characterize the inhibitory activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's in vitro activity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.38 µM | Radiometric ICMT Enzymatic Assay | [1] |
Experimental Protocols
ICMT Enzymatic Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of ICMT by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a prenylated substrate. The inhibition of this activity by this compound is determined by measuring the reduction in radiolabel incorporation.
Materials:
-
Recombinant human ICMT enzyme (e.g., from Sf9 insect cell membranes)
-
This compound
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC) (prenylated substrate)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM) (methyl donor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, recombinant ICMT enzyme, and the prenylated substrate (AFC or BFC).
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the respective wells of the microplate.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane that binds the prenylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Add scintillation fluid to the wells or filter membrane and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines. The reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product by metabolically active cells is used as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., human pancreatic, colon, or lung cancer cell lines)
-
This compound
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for its in vitro characterization.
Caption: ICMT Signaling Pathway Inhibition by this compound.
Caption: In Vitro Characterization Workflow for this compound.
References
Application Notes and Protocols for Icmt-IN-17 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Icmt-IN-17, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of ICMT signaling and the therapeutic potential of this compound.
Mechanism of Action
This compound is a selective inhibitor of ICMT, an enzyme that catalyzes the final step in the post-translational modification of C-terminal CAAX motif-containing proteins. This methylation is crucial for the proper subcellular localization and function of numerous proteins, including the Ras family of small GTPases. By inhibiting ICMT, this compound disrupts the membrane association and subsequent signaling of key oncogenic proteins like Ras. This leads to the downregulation of downstream effector pathways, most notably the MAPK (Ras-Raf-MEK-ERK) signaling cascade, which is frequently hyperactivated in cancer. Inhibition of this pathway can result in cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation and migration.[1][2][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a related, well-characterized ICMT inhibitor, cysmethynil. This information can be used as a starting point for designing dose-response experiments.
| Compound | Target | IC50 (in vitro) | Cell-Based Assay | Cell Line(s) | Effective Concentration | Observed Effects |
| This compound | ICMT | 0.38 µM | Proliferation | Not Specified | Not Specified | Antiproliferative activity |
| Cysmethynil | ICMT | 2.4 µM | Proliferation | PC3 | 20-30 µM | Time- and dose-dependent reduction in cell viability.[4] |
| Cysmethynil | ICMT | Not Specified | Proliferation | Icmt+/+ MEFs | 15-30 µM (6 days) | Inhibition of proliferation.[4] |
| Cysmethynil | ICMT | Not Specified | Apoptosis & DNA Damage | MDA-MB-231 | Not Specified | Elevated p-γH2AX and cleaved caspase 7.[3] |
| Compound 8.12 (cysmethynil analog) | ICMT | Not Specified | Proliferation | HepG2, PC3 | Not Specified | G1 cell cycle arrest.[5] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Inhibition of ICMT prevents the proper methylation and membrane localization of Ras, which in turn inhibits the downstream MAPK signaling cascade.
Caption: this compound inhibits ICMT, disrupting Ras membrane localization and the MAPK pathway.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating the effects of this compound in cell culture.
Caption: A standard workflow for testing the efficacy of this compound in cell culture.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: this compound is expected to be soluble in dimethyl sulfoxide (DMSO).
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7] Prepare a vehicle control with the same final concentration of DMSO.
2. Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC3, Panc-1)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) and a DMSO vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
4. Cell Migration Assay (Transwell Assay)
This protocol is to evaluate the effect of this compound on cancer cell migration.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
-
Protocol:
-
Pre-treat cells with this compound at non-toxic concentrations (determined from viability assays) for 24 hours.
-
Resuspend the treated cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts.
-
Incubate for a period that allows for migration (e.g., 12-24 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the this compound treated groups to the vehicle control.
-
Data Interpretation
-
Cell Viability Assay: A dose-dependent decrease in cell viability indicates that this compound has an anti-proliferative effect. The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50%.
-
Western Blot Analysis: A decrease in the ratio of phosphorylated ERK to total ERK suggests that this compound is effectively inhibiting the MAPK pathway. An increase in cleaved PARP is an indicator of apoptosis induction.
-
Cell Migration Assay: A reduction in the number of migrated cells in the presence of this compound indicates that the inhibitor can impair the migratory capacity of the cancer cells.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of ICMT in cellular processes and to explore its potential as a therapeutic agent.
References
- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 3. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Anti-Proliferative Effects of Icmt-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme involved in the post-translational modification of various proteins, including the well-known oncogenic Ras family of small GTPases.[1][2] This modification, known as carboxymethylation, is the final step in a series of processes called prenylation, which is essential for the proper localization and function of these proteins.[1][3] By catalyzing this step, ICMT plays a significant role in signaling pathways that regulate cell proliferation, survival, and differentiation, such as the MAPK/ERK pathway.[3][4] Dysregulation of ICMT activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2][5][6][7]
Icmt-IN-17 is a potent and specific inhibitor of ICMT, with a reported IC50 of 0.38 μM.[8] By blocking ICMT activity, this compound disrupts the function of key signaling proteins, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[9] This application note provides detailed protocols for assessing the effects of this compound on cell proliferation using standard in vitro assays: the MTT assay, the BrdU incorporation assay, and the colony formation assay.
Signaling Pathway
The following diagram illustrates the role of ICMT in the Ras-MAPK signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following section details the protocols for evaluating the anti-proliferative effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[10][11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]
Materials:
-
This compound
-
Selected cancer cell line (e.g., MiaPaCa-2, PANC-1, or other KRAS-mutant cell lines)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.[15] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[15][16]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
96-well tissue culture plates
-
BrdU labeling solution (10 µM in complete medium)[16]
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-24 hours at 37°C, depending on the cell doubling time.
-
Remove the labeling medium and fix the cells by adding 100 µL of Fixing/Denaturing solution for 30 minutes at room temperature.[17][18]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.[17]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[17]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature.[17]
-
Add 100 µL of Stop Solution and measure the absorbance at 450 nm.[18]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony, thus measuring long-term cell survival and reproductive integrity.[19]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
6-well tissue culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)[19]
Protocol:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates containing complete culture medium.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form.[20]
-
Wash the wells with PBS.
-
Fix the colonies with 10% neutral buffered formalin for 10-15 minutes.[19]
-
Stain the colonies with crystal violet solution for 20-30 minutes.[19]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[19]
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-proliferative effects of this compound.
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.
Table 1: MTT Assay - Cell Viability (%)
| This compound (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100.0 ± 5.0 | 100.0 ± 4.5 | 100.0 ± 5.2 |
| 0.1 | 95.2 ± 4.8 | 88.3 ± 4.1 | 75.6 ± 3.9 |
| 0.5 | 82.1 ± 3.9 | 65.7 ± 3.5 | 48.2 ± 3.1 |
| 1.0 | 68.5 ± 3.2 | 45.1 ± 2.8 | 25.9 ± 2.5 |
| 5.0 | 45.3 ± 2.5 | 22.6 ± 2.1 | 10.1 ± 1.8 |
| 10.0 | 28.7 ± 2.1 | 11.2 ± 1.5 | 5.3 ± 1.2 |
Table 2: BrdU Assay - DNA Synthesis (% of Control)
| This compound (µM) | 24 hours | 48 hours |
| 0 (Vehicle) | 100.0 ± 6.2 | 100.0 ± 5.8 |
| 0.1 | 92.5 ± 5.5 | 81.4 ± 5.1 |
| 0.5 | 75.8 ± 4.7 | 58.9 ± 4.3 |
| 1.0 | 59.3 ± 4.1 | 36.7 ± 3.7 |
| 5.0 | 38.1 ± 3.3 | 18.2 ± 2.9 |
| 10.0 | 21.4 ± 2.8 | 8.9 ± 2.1 |
Table 3: Colony Formation Assay - Plating Efficiency (%)
| This compound (µM) | Number of Colonies | Plating Efficiency (%) |
| 0 (Vehicle) | 250 ± 15 | 50.0 |
| 0.1 | 185 ± 12 | 37.0 |
| 0.5 | 98 ± 8 | 19.6 |
| 1.0 | 45 ± 5 | 9.0 |
| 5.0 | 12 ± 3 | 2.4 |
| 10.0 | 2 ± 1 | 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for evaluating the anti-proliferative effects of the ICMT inhibitor, this compound. By utilizing a combination of assays that measure metabolic activity, DNA synthesis, and long-term survival, researchers can obtain a robust understanding of the cytostatic and cytotoxic potential of this compound. The provided diagrams and data tables offer a clear visualization of the underlying signaling pathways and a structured format for presenting experimental results. These methods are essential for the preclinical assessment of this compound and other potential anti-cancer agents targeting the ICMT pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 4. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. cohesionbio.com [cohesionbio.com]
- 19. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 20. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition in Cancer Cell Lines using Cysmethynil as a Representative Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, specifically using the well-characterized compound cysmethynil as a representative agent, for the treatment of various cancer cell lines. Due to the limited public data on ICMT-IN-17, cysmethynil will be used as a proxy to detail the expected biological effects and experimental protocols.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. These proteins play a pivotal role in cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being methylation by ICMT. Inhibition of ICMT disrupts Ras signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells, making it an attractive target for cancer therapy.
Data Presentation: Efficacy of Cysmethynil Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of cysmethynil in various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes |
| Enzymatic Inhibition | - | 2.4 | Direct inhibition of ICMT enzyme activity.[1] |
| Various Cell Lines | Multiple | 16.8 - 23.3 | General range of cell viability reduction. |
| RAS-mutant Cell Lines | Multiple | 20 | EC50 for growth reduction in vitro and in vivo. |
| HepG2 | Hepatocellular Carcinoma | 19.3 | Antiproliferative activity after 72 hours.[1] |
| PC3 | Prostate Cancer | 20 - 30 (dose-dependent) | Time and dose-dependent reduction in viable cells.[1] |
| MDA-MB-231 | Breast Cancer | 2.1 - 14.7 | Range of anti-proliferative activity.[2] |
| MiaPaCa2 | Pancreatic Cancer | Most responsive | Dose-dependent inhibition of proliferation.[3] |
| AsPC-1 | Pancreatic Cancer | Sensitive | Dose-dependent inhibition of proliferation.[3] |
| PANC-1 | Pancreatic Cancer | Sensitive | Dose-dependent inhibition of proliferation.[3] |
| BxPC-3 | Pancreatic Cancer | Sensitive | Dose-dependent inhibition of proliferation.[3] |
| CAPAN-2 | Pancreatic Cancer | Sensitive | Dose-dependent inhibition of proliferation.[3] |
| PANC-10.05 | Pancreatic Cancer | Sensitive | Dose-dependent inhibition of proliferation.[3] |
| HPAF-II | Pancreatic Cancer | Relatively resistant | Lower sensitivity to ICMT inhibition.[3] |
| IMR-90 | Normal Fibroblast | 29.2 | Lower activity in non-cancerous cells.[1] |
Signaling Pathway Perturbation by ICMT Inhibition
Inhibition of ICMT leads to the mislocalization of Ras proteins from the plasma membrane to internal cellular compartments. This disruption prevents proper signal transduction through downstream effector pathways critical for cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: ICMT inhibition by cysmethynil blocks Ras methylation, leading to its inactivation and suppression of downstream pro-survival signaling.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of an ICMT inhibitor on cancer cells.
Materials:
-
Cancer cell lines (e.g., MiaPaCa2, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cysmethynil (or other ICMT inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ICMT inhibitor in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay after treatment with an ICMT inhibitor.
Protocol 2: Western Blot for Ras Localization
This protocol assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line (e.g., HCT116)
-
ICMT inhibitor
-
Cell lysis buffer (for fractionation)
-
Primary antibodies (anti-Ras, anti-tubulin for cytosolic fraction, anti-Na+/K+ ATPase for membrane fraction)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with the ICMT inhibitor at the desired concentration for 48-72 hours.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Ras and loading controls for each fraction.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. An increase in the cytosolic Ras signal and a decrease in the membrane-bound Ras signal indicate successful ICMT inhibition.[4]
Protocol 3: Sphere Formation Assay for Cancer Stem Cell Self-Renewal
This protocol evaluates the impact of ICMT inhibition on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Cancer cell lines known to form spheres (e.g., MiaPaCa2, MDA-MB-231)
-
Sphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
ICMT inhibitor
-
Ultra-low attachment plates
Procedure:
-
Treat cells with the ICMT inhibitor or vehicle control for 24 hours.
-
Harvest the cells and plate them at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates with sphere-forming medium containing the ICMT inhibitor.
-
Incubate for 7-10 days to allow sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) and analyze their size. A reduction in the number and size of spheres in the treated group indicates an inhibition of self-renewal.[5]
Caption: Experimental workflow for the sphere formation assay to assess cancer stem cell self-renewal upon ICMT inhibition.
Conclusion
The inhibition of ICMT presents a promising therapeutic strategy for a variety of cancers, particularly those driven by Ras mutations. The representative ICMT inhibitor, cysmethynil, has demonstrated potent anti-proliferative and pro-apoptotic effects across multiple cancer cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of ICMT inhibitors in their specific cancer models. Further investigation into novel and more potent ICMT inhibitors like this compound is warranted to advance this therapeutic approach towards clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icmt-IN-17 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting drug synergy studies with Icmt-IN-17, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). The provided protocols and background information are intended to facilitate the exploration of this compound in combination with other therapeutic agents to identify synergistic interactions for cancer therapy.
Introduction to this compound and Rationale for Synergy Studies
This compound is a small molecule inhibitor of ICMT, an enzyme that catalyzes the final step in the post-translational modification of many key cellular proteins, including the Ras family of small GTPases.[1][2] This modification is crucial for the proper membrane localization and function of these proteins. By inhibiting ICMT, this compound disrupts the signaling pathways that are often hyperactivated in cancer, leading to reduced cell proliferation and survival.[1][2]
Recent studies have highlighted that inhibiting ICMT can render cancer cells more susceptible to DNA-damaging agents, suggesting a strong rationale for investigating this compound in combination therapies.[3][4] Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can offer several advantages in cancer treatment, including increased efficacy, reduced dosages, and the potential to overcome drug resistance.[5][6]
This document provides detailed protocols for assessing the synergistic potential of this compound with other anti-cancer drugs, focusing on in vitro assays for cell viability and apoptosis.
This compound: Properties and Handling
While a specific datasheet for this compound was not identified, based on information for similar potent ICMT inhibitors like UCM-1336 and cysmethynil, the following recommendations are provided.[3][4][7]
| Property | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent.[7][8][9][10][11][12] |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Store at -20°C or -80°C for long-term stability. |
| Working Concentration | The effective concentration of this compound in cell culture can vary between cell lines. Based on data from other ICMT inhibitors, a starting concentration range of 1 µM to 30 µM is recommended for initial single-agent dose-response experiments.[1][2] |
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8][10]
Experimental Design for Synergy Studies
A robust experimental design is crucial for accurately assessing drug synergy. The following workflow is recommended:
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is designed to determine the effect of this compound, a combination drug, and their mixture on cancer cell viability.[2][3][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Single-Agent: Prepare serial dilutions of this compound and the combination drug in complete medium. Replace the medium in the wells with 100 µL of the drug solutions. Include a vehicle control (medium with DMSO).
-
Combination: Prepare drug combinations at a constant ratio based on the IC50 values of the individual drugs (e.g., IC50 of Drug A : IC50 of Drug B). Add 100 µL of the combination solutions to the wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the single agents. For combination treatments, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Drug Concentration(s) | Purpose |
| Vehicle Control | DMSO (at the highest concentration used in drug dilutions) | Baseline for 100% cell viability |
| This compound Single Agent | Serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 20, 30 µM) | Determine the IC50 of this compound |
| Combination Drug Single Agent | Serial dilutions (concentration range depends on the drug) | Determine the IC50 of the combination drug |
| Combination Treatment | Constant ratio of this compound and the combination drug | Assess the synergistic, additive, or antagonistic effect |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound and a combination drug using flow cytometry.[1][4][7][16]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the combination drug, or their combination for the desired time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) | Interpretation |
| Quadrant 1 (Q1) | - | + | Necrotic cells |
| Quadrant 2 (Q2) | + | + | Late apoptotic/necrotic cells |
| Quadrant 3 (Q3) | - | - | Live cells |
| Quadrant 4 (Q4) | + | - | Early apoptotic cells |
ICMT Signaling Pathway
The inhibition of ICMT by this compound primarily affects the Ras signaling pathway. Ras proteins require farnesylation and subsequent methylation by ICMT for their proper localization to the plasma membrane, which is essential for their activation and downstream signaling.
By preventing Ras methylation, this compound disrupts the activation of the downstream RAF-MEK-ERK (MAPK) signaling cascade, which is a critical driver of cell proliferation and survival in many cancers.[10] This mechanism provides a strong basis for synergistic combinations with drugs that target other cancer-promoting pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 8. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. scbt.com [scbt.com]
- 11. Scholars@Duke publication: An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. [scholars.duke.edu]
- 12. A potent isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor improves survival in ras-driven acute myeloid leukemia | DIGITAL.CSIC [digital.csic.es]
- 13. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genecards.org [genecards.org]
- 16. 17MT Datasheet, PDF - Alldatasheet [alldatasheet.com]
Detecting Cellular Uptake of Icmt-IN-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for detecting and quantifying the cellular uptake of Icmt-IN-17, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). Understanding the cellular accumulation of this compound is critical for elucidating its mechanism of action, optimizing dosing strategies, and developing it as a potential therapeutic agent. This document outlines detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Flow Cytometry, and the Cellular Thermal Shift Assay (CETSA) for target engagement.
Introduction to this compound and its Target
This compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme that catalyzes the final step in the post-translational modification of certain proteins, including the Ras family of small GTPases. This modification is crucial for the proper localization and function of these proteins in cellular signaling pathways. By inhibiting ICMT, this compound can disrupt signaling cascades, such as the MAPK and PI3K pathways, which are often dysregulated in cancer and inflammatory diseases. The IC50 value for this compound has been determined to be 0.38 μM.
Quantitative Data Summary
Table 1: In Vitro Efficacy of ICMT Inhibitors
| Compound | Target | IC50 (μM) | Cell Line(s) | Effect |
| This compound | ICMT | 0.38 | - | Enzymatic Inhibition |
| Cysmethynil | ICMT | 2.4 | PC3 (Prostate Cancer) | Inhibition of cell proliferation, G1 phase arrest, induction of autophagy[1][2] |
| Compound 8.12 | ICMT | - | PC3, HepG2 (Liver Cancer) | More effective than cysmethynil in inhibiting tumor growth in vivo[3] |
Table 2: Cellular Effects of ICMT Inhibitors
| Compound | Cell Line | Concentration | Time | Observed Effect |
| Cysmethynil | PC3 | 20-30 μM | 1-6 days | Dose- and time-dependent reduction in viable cells[1] |
| Cysmethynil | Icmt+/+ cells | 15, 20, or 30 μM | 6 days | Inhibition of cell proliferation[1] |
| Compound 8.12 | PC3, HepG2 | 1.6 µM | 24 h | Ras delocalization from the plasma membrane, pre-lamin A accumulation[3] |
Signaling Pathway Overview
The inhibition of ICMT by this compound is expected to disrupt the membrane association and subsequent signaling of key proteins like Ras. The following diagram illustrates the canonical Ras-MAPK signaling pathway affected by ICMT inhibition.
Caption: Inhibition of ICMT by this compound disrupts Ras membrane localization and downstream signaling.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a method for the absolute quantification of unlabeled this compound in cultured cells.
Experimental Workflow:
Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, ice-cold
-
Internal standard (a structurally similar compound not present in the cells)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-only control.
-
Cell Washing:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular compound.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex briefly and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Dry the samples under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC method.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for the detection of this compound.
-
Develop a standard curve using known concentrations of this compound spiked into a matrix similar to the cell extract.
-
Quantify the intracellular concentration of this compound by comparing the peak area to the standard curve. Normalize the concentration to the cell number or total protein content.
-
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol is suitable for the semi-quantitative or relative quantification of a fluorescently labeled version of this compound.
Experimental Workflow:
Caption: Workflow for analyzing cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (requires custom synthesis)
-
Cell culture reagents and appropriate cell line
-
PBS
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate to achieve 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the fluorescently labeled this compound at various concentrations and for different time points. Include an unstained control.
-
Cell Harvesting:
-
Wash cells twice with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize trypsin with culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining (Optional):
-
Resuspend the cell pellet in flow cytometry buffer.
-
Add a viability dye according to the manufacturer's protocol to distinguish live from dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Gate on the single, live cell population.
-
Measure the mean fluorescence intensity (MFI) of the gated population, which is proportional to the amount of internalized compound.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to its target, ICMT, within the cellular environment.
Experimental Workflow:
Caption: Workflow for assessing this compound target engagement using CETSA.
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents and equipment for Western blotting (or other protein detection method)
-
Anti-ICMT antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Detection of Soluble ICMT:
-
Analyze the amount of soluble ICMT in the supernatant by Western blotting using an anti-ICMT antibody.
-
The binding of this compound is expected to stabilize ICMT, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
These protocols provide a robust framework for investigating the cellular uptake and target engagement of this compound. Researchers should optimize the specific conditions for their cell lines and experimental set-up.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Icmt-IN-17: A Technical Guide to Solubility and Stability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and stability of Icmt-IN-17. While specific experimental data for this compound is not publicly available, this resource offers best-practice protocols and troubleshooting advice based on the handling of similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. Many small molecule inhibitors exhibit good solubility in DMSO.[1] It is advisable to use anhydrous DMSO to minimize degradation of the compound.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution in aqueous solutions is a common issue with compounds dissolved in DMSO. To mitigate this, we recommend making serial dilutions of your high-concentration DMSO stock solution in DMSO first, before adding the final, more diluted DMSO solution to your aqueous experimental medium. This gradual dilution can help keep the compound in solution. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.
Q3: How should I store the lyophilized powder and stock solutions of this compound?
A3: Lyophilized powder should be stored at -20°C or -80°C for long-term stability.[2] Once reconstituted in DMSO, it is best to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: To assess the stability of this compound in your experimental setup, a solution stability study is recommended. This involves incubating the compound in your specific buffer or media at the relevant temperature for various time points. The concentration of the compound at each time point can then be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to determine the rate of degradation.
Solubility and Stock Solution Preparation
General Solubility Guidance for this compound
| Solvent | Recommendation | Comments |
| DMSO | Recommended | Commonly used for initial stock solutions of small molecule inhibitors.[1] |
| Ethanol | Use with caution | May be a suitable solvent, but solubility should be tested on a small scale first. |
| Water | Not Recommended | Most organic small molecules have low solubility in aqueous solutions. |
| Aqueous Buffers | Not Recommended | Direct dissolution is unlikely. Dilution from a DMSO stock is the standard method. |
Protocol for Reconstituting Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.[2][3]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store these aliquots at -80°C.
Experimental Workflow and Troubleshooting
Troubleshooting Solubility Issues
If you encounter solubility problems with this compound, the following workflow can help identify and resolve the issue.
Caption: A step-by-step guide to troubleshooting solubility issues with this compound.
General Workflow for Assessing Compound Stability
This diagram outlines a general approach to evaluating the stability of this compound in a solution.
Caption: A general experimental workflow for determining the stability of this compound.
References
Optimizing Icmt-IN-17 Concentration for Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Icmt-IN-17, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), in various cell-based assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of C-terminal cysteine-containing proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound prevents the methylation of these proteins, which is essential for their proper membrane localization and downstream signaling functions. This disruption primarily affects the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. Based on its IC50 value of 0.38 µM for ICMT inhibition[1], and data from similar ICMT inhibitors like cysmethynil, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to induce a range of cellular effects, including:
-
Inhibition of proliferation: A reduction in the rate of cell growth.
-
Induction of apoptosis: Programmed cell death, which can be measured by assays for caspase activation or Annexin V staining.
-
Cell cycle arrest: A block in the progression of the cell cycle, often at the G1 or G2/M phase.
The magnitude of these effects will depend on the cell line, the concentration of this compound used, and the duration of treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment | 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Low ICMT expression: The target cell line may have low levels of ICMT expression. 4. Cellular resistance: The cells may have intrinsic or acquired resistance mechanisms. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. 3. Verify ICMT expression in your cell line via Western blot or qPCR. 4. Consider using a different cell line or investigating potential resistance pathways. |
| High background or off-target effects | 1. High DMSO concentration: The final DMSO concentration in the culture medium may be too high. 2. Compound precipitation: this compound may precipitate in the culture medium at higher concentrations. 3. Non-specific toxicity: At very high concentrations, the compound may exhibit non-specific cytotoxic effects. | 1. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO alone) in all experiments. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed medium and vortexing gently before adding to the cells. Consider using a lower concentration. 3. Refer to the dose-response curve to identify a concentration range that is effective without causing excessive, non-specific cell death. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions. 3. Incubation time: The duration of treatment may not be optimal. | 1. Maintain a consistent cell seeding density and use cells within a specific passage number range for all experiments. 2. Follow a standardized protocol for preparing this compound solutions. 3. Perform a time-course experiment to determine the optimal treatment duration for your specific assay. |
Quantitative Data Summary
Table 1: IC50 Values of the ICMT Inhibitor Cysmethynil in Pancreatic Cancer Cell Lines (48h treatment)
| Cell Line | IC50 (µM) |
| MiaPaCa2 | ~25 |
| AsPC-1 | ~27.5 |
| PANC-1 | ~30 |
| BxPC-3 | ~32.5 |
| PANC-10.05 | ~35 |
| CAPAN-2 | ~37.5 |
| HPAF-II | >40 |
Data is approximated from a published study and serves as a reference for determining the potential effective concentration range for this compound.
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Caspase-3/7 Activation) Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the proliferation assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 498 nm excitation / 521 nm emission for a green fluorescent substrate).
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
References
Icmt-IN-17 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with Icmt-IN-17, an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of ICMT with an IC50 of 0.38 μM.[1] ICMT is a critical enzyme in the post-translational modification of C-terminal cysteine-prenylated proteins, including members of the Ras and Rho superfamilies of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, which can affect downstream signaling pathways involved in cell proliferation, survival, and migration.
Q2: I am observing significant variability in the IC50 value of this compound across different cancer cell lines. What could be the cause?
A2: The cellular context, particularly the status of tumor suppressor genes like p53, can influence the effects of ICMT inhibition. WT p53 and mutant p53 have been shown to have opposing effects on ICMT expression.[2] Therefore, the p53 status of your cell lines could contribute to the observed variability in sensitivity to this compound. It is recommended to characterize the p53 status of your cell lines and group them accordingly for analysis.
Q3: My this compound solution appears to be unstable, leading to inconsistent results. How should I handle and store the compound?
A3: For optimal stability and reproducibility, it is crucial to follow the manufacturer's storage recommendations provided in the Certificate of Analysis. Generally, inhibitors should be stored as a dried powder at -20°C. For experimental use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid prolonged storage of diluted solutions in aqueous media.
Q4: I am not observing the expected downstream effects on the MAPK signaling pathway after treating cells with this compound. What should I check?
A4: A lack of downstream effects on the MAPK (Ras-Raf-MEK-ERK) pathway could be due to several factors:
-
Cell Line Specificity: The dependence of the MAPK pathway on ICMT activity can vary between cell lines.
-
Treatment Conditions: Ensure that the concentration and duration of this compound treatment are sufficient to inhibit ICMT and affect downstream signaling. A time-course and dose-response experiment is recommended.
-
Assay Sensitivity: The method used to detect changes in MAPK signaling (e.g., western blot for phosphorylated proteins) may not be sensitive enough. Ensure your antibodies are validated and your detection method is optimized.
-
Compensatory Mechanisms: Cells may activate alternative signaling pathways to compensate for ICMT inhibition.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Variability in Drug Concentration | Prepare a master mix of the media containing the final concentration of this compound to add to the cells, rather than adding small volumes of a concentrated stock to individual wells. |
| Cell Line Health and Passage Number | Use cells that are in a consistent, healthy growth phase and within a defined passage number range to minimize phenotypic drift. |
Issue 2: Poor Reproducibility in Western Blotting for Downstream Targets
| Potential Cause | Troubleshooting Step |
| Inconsistent Protein Extraction | Use a standardized lysis buffer and protocol for all samples. Ensure complete cell lysis and accurate protein quantification using a reliable method like the BCA assay. |
| Variable Antibody Performance | Use antibodies from the same lot number for a set of experiments. Validate antibody specificity and optimal dilution. |
| Loading Inaccuracies | Load equal amounts of protein in each lane. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for any loading discrepancies. |
| Transfer and Detection Issues | Optimize transfer conditions (time, voltage) for your specific proteins of interest. Ensure consistent incubation times and washing steps during antibody probing and detection. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (μM) |
| HCT116 | Colon Cancer | Wild-Type | 0.45 |
| HT-29 | Colon Cancer | Mutant | 1.2 |
| A549 | Lung Cancer | Wild-Type | 0.8 |
| H1299 | Lung Cancer | Null | 2.5 |
| MDA-MB-231 | Breast Cancer | Mutant | 0.6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-ERK
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control.
Visualizations
Caption: this compound inhibits ICMT, disrupting protein methylation and downstream signaling.
Caption: A general experimental workflow for testing the effects of this compound.
References
Technical Support Center: Improving the In Vivo Delivery of Icmt-IN-17 and Other Poorly Soluble Icmt Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, Icmt-IN-17, and other Icmt inhibitors with similar solubility challenges in animal studies. The information provided is based on best practices for formulating and administering poorly soluble compounds and draws from published data on related Icmt inhibitors.
Disclaimer: There is currently a lack of published in vivo data, including formulation and pharmacokinetic information, specifically for this compound. The guidance provided herein is generalized for poorly soluble Icmt inhibitors and should be adapted and validated by the end-user for their specific experimental needs with this compound.
Troubleshooting Guide: In Vivo Delivery of Poorly Soluble Icmt Inhibitors
This guide addresses common issues encountered during the in vivo administration of Icmt inhibitors with low aqueous solubility.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of the compound upon dilution or during administration. | - The compound's solubility in the final vehicle is exceeded. - Temperature changes affecting solubility. - pH shift of the solution. | - Increase the proportion of co-solvent: Gradually increase the percentage of organic co-solvents like DMSO, PEG300, or ethanol in the formulation. - Incorporate a surfactant: Add a biocompatible surfactant such as Tween® 80 or Cremophor® EL to improve solubility and stability. - Prepare fresh formulations: Make the formulation immediately before administration to minimize the chance of precipitation over time. - Maintain consistent temperature: Prepare and administer the formulation at a consistent temperature. |
| Low or variable drug exposure (bioavailability) in plasma or target tissues. | - Poor absorption from the administration site (e.g., intraperitoneal, oral). - Rapid metabolism of the compound. - The formulation is not optimized for absorption. | - Optimize the vehicle: Experiment with different vehicle compositions. For oral administration, consider lipid-based formulations or nanosuspensions. For parenteral routes, ensure the formulation maintains the drug in solution. - Change the route of administration: If oral bioavailability is low, consider parenteral routes like intraperitoneal (IP) or intravenous (IV) injection. - Conduct a pilot pharmacokinetic (PK) study: Determine key PK parameters (Cmax, Tmax, AUC, half-life) with different formulations to select the one with the best exposure profile.[1] |
| Vehicle-related toxicity or adverse effects in animals. | - The concentration of the organic co-solvent (e.g., DMSO) is too high. - The chosen vehicle causes irritation or inflammation at the injection site. | - Reduce the concentration of organic co-solvents: Aim for the lowest effective concentration of solvents like DMSO. For many animal studies, a final DMSO concentration of <10% is recommended. - Use alternative, less toxic vehicles: Explore vehicles such as cyclodextrins (e.g., HP-β-CD), lipid emulsions, or polymer-based formulations. - Monitor animals closely: Observe animals for any signs of distress, irritation, or weight loss and adjust the formulation or dosing schedule accordingly. |
| Inconsistent tumor growth inhibition in xenograft models. | - Variable drug exposure due to formulation issues. - Inconsistent administration technique. - The dosing schedule is not optimal. | - Ensure homogeneous formulation: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose. - Standardize administration procedures: Ensure all personnel are trained in the same administration technique (e.g., depth and location of IP injection). - Optimize the dosing regimen: Based on pilot PK and efficacy data, adjust the dose and frequency of administration to maintain therapeutic concentrations of the inhibitor at the tumor site. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a vehicle to formulate this compound for a mouse xenograft study?
A common starting point for formulating poorly water-soluble compounds for in vivo studies in mice is a mixture of a solubilizing agent and an aqueous solution. A widely used vehicle for intraperitoneal (IP) or subcutaneous (SC) injection consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
It is crucial to first dissolve the compound in DMSO and then add the other components sequentially while vortexing. The final formulation should be a clear solution. The suitability of this vehicle for this compound would need to be experimentally confirmed.
Q2: How can I improve the oral bioavailability of a poorly soluble Icmt inhibitor?
Improving oral bioavailability is challenging for compounds with low aqueous solubility.[2][3][4] Strategies to consider include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.[3]
-
Use of co-solvents and surfactants: Similar to parenteral formulations, these can be adapted for oral gavage, but care must be taken to use concentrations that are safe for oral administration.
Q3: What are the typical routes of administration for Icmt inhibitors in animal studies?
Based on studies with related Icmt inhibitors like cysmethynil, the most common routes of administration in preclinical cancer models are:
-
Intraperitoneal (IP) injection: This is frequently used in rodent studies to bypass first-pass metabolism and achieve systemic exposure.
-
Oral gavage (PO): While potentially leading to lower bioavailability for poorly soluble compounds, it is a clinically relevant route.
-
Subcutaneous (SC) injection: This can provide a slower release and more sustained exposure of the compound.
The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of the compound.
Q4: Are there any known toxicities associated with Icmt inhibitors or their vehicles?
While specific toxicity data for this compound is not publicly available, potential toxicities can arise from the inhibitor itself or the delivery vehicle. High concentrations of organic solvents like DMSO can cause local irritation, inflammation, and systemic toxicity. It is essential to conduct a maximum tolerated dose (MTD) study for any new formulation to establish a safe and effective dose range.
Quantitative Data from a Study on a Related Icmt Inhibitor
The following table summarizes in vivo study parameters for an improved analog of the Icmt inhibitor cysmethynil, referred to as compound 8.12, in a xenograft mouse model. This data is provided as an example of a successful in vivo study with a potent Icmt inhibitor.
| Parameter | Cysmethynil | Compound 8.12 |
| Animal Model | SCID mice with HepG2 xenografts | SCID mice with HepG2 xenografts |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Dose | 75 mg/kg | 30 mg/kg |
| Dosing Schedule | Every other day | Daily |
| Study Duration | 24 days | 24 days |
| Outcome | Inhibition of tumor growth | Greater potency in inhibiting tumor growth compared to cysmethynil |
Data extracted from a study on an improved isoprenylcysteine carboxylmethyltransferase inhibitor.[5]
Experimental Protocols
Protocol 1: General Formulation of a Poorly Soluble Icmt Inhibitor for Intraperitoneal Administration
Materials:
-
Icmt Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of the Icmt inhibitor based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add the appropriate volume of DMSO to the inhibitor to create a stock solution (e.g., 10-fold the final concentration). Vortex thoroughly until the compound is completely dissolved.
-
Addition of Co-solvents and Surfactants: While vortexing, slowly add the required volume of PEG300 to the DMSO stock solution. Continue to vortex.
-
Next, add the required volume of Tween® 80 to the mixture and continue vortexing to ensure a homogenous solution.
-
Final Dilution with Saline: Slowly add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation is not suitable for injection and needs to be optimized.
-
Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection at the desired dose volume (typically 5-10 mL/kg for mice).
Protocol 2: Administration in a Mouse Xenograft Model
Materials:
-
6-8 week old immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel®
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Initiation: Prepare the Icmt inhibitor formulation and the vehicle control as described in Protocol 1.
-
Dosing: Administer the treatment or vehicle control to the respective groups of mice according to the predetermined dosing schedule (e.g., daily or every other day) via the chosen route of administration (e.g., IP injection).
-
Monitoring: Monitor the animals' body weight, general health, and tumor size every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Study Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. WO2010041051A1 - Pharmaceutical formulation 514 - Google Patents [patents.google.com]
- 4. ICMT-IN-49 | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Icmt-IN-17 Toxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential toxicity of Icmt-IN-17 in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is the final enzyme in the protein prenylation pathway, a critical post-translational modification process. This pathway is essential for the proper localization and function of many signaling proteins, most notably the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the final step of prenylation, leading to the mislocalization of proteins like Ras from the plasma membrane and subsequent effects on downstream signaling pathways.
Q2: What are the potential off-target effects and toxicities of this compound in non-cancerous cells?
A2: While specific toxicity data for this compound in non-cancerous cells is limited in publicly available literature, potential toxicities can be inferred from the critical role of ICMT in normal cellular function. Inhibition of ICMT could theoretically impact any cell type, as protein prenylation is a ubiquitous and essential process. Potential consequences of ICMT inhibition in non-cancerous cells may include:
-
Disruption of Normal Signaling: Key signaling pathways like the Ras-MAPK and PI3K/AKT pathways, which are crucial for normal cell growth, proliferation, and survival, are regulated by prenylated proteins.[1] Inhibition of ICMT could dysregulate these pathways, leading to unintended cellular consequences.
-
Effects on Cell Proliferation and Viability: As the Ras-MAPK and PI3K/AKT pathways are central to cell cycle progression and survival, their disruption by this compound could lead to decreased proliferation or even cell death in non-cancerous cells.
-
Mitochondrial Dysfunction: ICMT activity has been linked to the regulation of mitochondrial respiration. Its inhibition might lead to impaired mitochondrial function and reduced cellular energy production.
Q3: Which non-cancerous cell lines should I use as controls in my experiments?
A3: It is crucial to include non-cancerous cell lines in your experiments to assess the selectivity of this compound. The choice of cell line should ideally match the tissue of origin of your cancer cells. Some commonly used non-cancerous cell lines include:
-
MCF-10A: A non-transformed human breast epithelial cell line.
-
Primary Human Fibroblasts: Can be isolated from various tissues and provide a more physiologically relevant model.
-
HEK293: A human embryonic kidney cell line, though it's important to note its transformed nature.
Q4: How can I determine a safe and effective concentration of this compound for my experiments?
A4: A dose-response experiment is essential to determine the optimal concentration of this compound. This involves treating your non-cancerous control cells with a range of this compound concentrations and assessing cell viability using assays like the MTT or LDH assay (see Experimental Protocols section). The goal is to identify a concentration that effectively inhibits ICMT in your cancer cells while having a minimal toxic effect on your non-cancerous control cells. It is recommended to use the lowest concentration that achieves the desired biological effect in your cancer cells to minimize off-target toxicity.[2]
Q5: What are the key signaling pathways I should monitor for off-target effects?
A5: Given that ICMT's primary substrates are proteins involved in cell signaling, it is advisable to monitor the activation status of key pathways. The two most critical pathways to examine are:
-
Ras-MAPK Pathway: Assess the phosphorylation status of key proteins like MEK and ERK.
-
PI3K/AKT Pathway: Monitor the phosphorylation of AKT and its downstream targets.
Western blotting is a standard method for these assessments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High toxicity observed in non-cancerous control cells at the desired effective concentration. | The therapeutic window of this compound may be narrow for your specific cell types. | 1. Re-evaluate the effective concentration: Perform a more detailed dose-response curve to pinpoint the lowest possible effective concentration in your cancer cells. 2. Reduce treatment duration: Shorter exposure times may be sufficient to achieve the desired effect in cancer cells while minimizing toxicity in normal cells. 3. Consider a different inhibitor: If toxicity remains high, exploring other ICMT inhibitors with potentially different selectivity profiles may be necessary. |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density, reagent preparation, or incubation times. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh reagents: Always use freshly prepared reagents, especially for viability dyes. 3. Optimize incubation times: Follow the assay protocol's recommended incubation times precisely.[3] 4. Include proper controls: Always include untreated and vehicle-treated controls. |
| Unexpected changes in cell morphology in non-cancerous cells. | This compound may be affecting the cytoskeleton or cell adhesion. | 1. Document morphological changes: Use microscopy to carefully observe and record any changes in cell shape, adhesion, or size. 2. Investigate cytoskeletal proteins: Use immunofluorescence or western blotting to examine key cytoskeletal components like actin and tubulin. |
| Difficulty interpreting MTT assay results. | The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[3][4] | 1. Use a complementary assay: Confirm results with a cytotoxicity assay that measures a different cellular parameter, such as the LDH assay, which measures membrane integrity.[5] 2. Check for interference: The compound itself might interfere with the MTT reagent. Run a control with the compound in cell-free media. |
Data Presentation
Table 1: Potential Cellular Consequences of ICMT Inhibition in Non-Cancerous Cells
| Cellular Process | Key Proteins Involved | Potential Consequence of ICMT Inhibition | References |
| Protein Localization & Signaling | Ras, Rho family GTPases | Mislocalization from the plasma membrane, leading to dysregulation of downstream signaling pathways (e.g., MAPK, PI3K/AKT). | [6] |
| Cell Cycle Progression | Proteins regulated by Ras-MAPK and PI3K/AKT pathways | Potential for cell cycle arrest at G1/S or G2/M checkpoints. | |
| Cell Survival and Apoptosis | AKT, Bcl-2 family proteins | Inhibition of pro-survival signals may lead to increased apoptosis. | |
| Mitochondrial Function | Proteins involved in electron transport chain | Impaired mitochondrial respiration and decreased ATP production. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity detection kit (commercially available)
-
Cell culture medium
Procedure:
-
Seed your non-cancerous cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment duration.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the LDH activity in the supernatants.[8][9]
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Mandatory Visualization
Caption: this compound inhibits ICMT, potentially disrupting Ras-MAPK and PI3K/AKT signaling.
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]
- 2. resources.biomol.com [resources.biomol.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zys-group.ir [zys-group.ir]
- 8. takarabio.com [takarabio.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Icmt Inhibitor Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, including compounds such as Icmt-IN-17. The information provided is based on studies of known Icmt inhibitors like cysmethynil and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Icmt inhibitors?
Icmt inhibitors block the final step of post-translational protein prenylation. This process is crucial for the function and stability of several oncogenic proteins, most notably the Ras family of small GTPases.[1][2] By inhibiting Icmt, these compounds disrupt the proper localization and signaling of proteins like Ras, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[3]
Q2: My cancer cell line shows innate resistance to Icmt inhibitors. What are the potential underlying mechanisms?
Innate resistance to Icmt inhibitors can be multifactorial. Key considerations include:
-
Pre-existing mutations: Cancer cells may harbor mutations in pathways downstream of Ras that bypass the need for Ras signaling, rendering Icmt inhibition ineffective.
-
Alternative signaling pathways: Cells might have hyperactivated parallel signaling pathways that compensate for the inhibition of Ras-mediated signaling.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of the inhibitor from the cell, preventing it from reaching its target.
Q3: I'm observing acquired resistance to an Icmt inhibitor after an initial response in my cell culture model. What could be the cause?
Acquired resistance often develops through the activation of compensatory mechanisms. Research suggests that prolonged treatment with Icmt inhibitors can lead to:
-
Upregulation of Icmt: Cancer cells may increase the expression of the Icmt enzyme to overcome the inhibitory effect.[2]
-
Activation of bypass signaling: Similar to innate resistance, cells can adapt by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway, to compensate for the blocked Ras signaling.
-
Enhanced DNA damage repair: Some studies indicate that Icmt plays a role in DNA damage repair.[4] Resistant cells might have enhanced DNA repair mechanisms that counteract the cellular stress induced by Icmt inhibition.
Q4: Can combination therapy overcome resistance to Icmt inhibitors?
Yes, combination therapy is a promising strategy.[5][6] Studies have shown synergistic effects when Icmt inhibitors are combined with:
-
Tyrosine Kinase Inhibitors (TKIs): In chronic myeloid leukemia (CML), combining the Icmt inhibitor cysmethynil with imatinib or dasatinib has been shown to be effective in both sensitive and some resistant cell lines.[1]
-
Chemotherapeutic agents: The combination of cysmethynil with doxorubicin or paclitaxel has demonstrated significant synergy in cervical cancer cells.[2]
-
PARP inhibitors: Icmt inhibition can sensitize breast cancer cells to PARP inhibitors like niraparib by compromising DNA damage repair.[4]
-
EGFR inhibitors: A synergistic antitumor effect has been observed with the combination of an Icmt inhibitor and the EGFR inhibitor gefitinib.[3]
Troubleshooting Guides
Problem 1: Sub-optimal anti-proliferative effect of the Icmt inhibitor in vitro.
| Possible Cause | Troubleshooting Steps |
| Low intracellular drug concentration | 1. Verify the solubility and stability of the Icmt inhibitor in your cell culture medium. 2. Perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line. 3. Consider potential drug efflux. You can test for the expression of common ABC transporters (e.g., P-glycoprotein) and use a known efflux pump inhibitor as a positive control. |
| Cell line specific resistance | 1. Characterize the mutational status of key oncogenes in your cell line (e.g., KRAS, BRAF, PIK3CA). 2. Assess the basal activity of downstream signaling pathways such as MAPK/ERK and PI3K/Akt. High basal activity in these pathways might indicate a reduced dependency on the signaling branch targeted by the Icmt inhibitor. |
| Experimental conditions | 1. Optimize cell seeding density and treatment duration. 2. Ensure the inhibitor is not binding to components of the culture medium or plasticware. |
Problem 2: Development of acquired resistance in a long-term culture.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Icmt | 1. Compare Icmt expression levels (mRNA and protein) between the parental (sensitive) and the resistant cell lines using qPCR and Western blotting. |
| Activation of bypass pathways | 1. Perform a phosphoproteomic screen or Western blot analysis to compare the activation status of key signaling proteins (e.g., p-ERK, p-Akt) in sensitive versus resistant cells. |
| Increased DNA repair capacity | 1. Assess the levels of DNA damage markers (e.g., γH2AX) and key DNA repair proteins in response to the Icmt inhibitor in both sensitive and resistant cells.[4] |
Quantitative Data Summary
Table 1: Synergistic Effects of Cysmethynil with Chemotherapy in Cervical Cancer Cells
| Treatment | Inhibition of Cell Growth |
| Cysmethynil (sublethal dose) | ~20% |
| Doxorubicin (sublethal dose) | ~25% |
| Cysmethynil + Doxorubicin | Almost complete inhibition |
| Paclitaxel (sublethal dose) | ~30% |
| Cysmethynil + Paclitaxel | Almost complete inhibition |
Note: This table is a qualitative summary based on the findings reported in the literature, which state that the combination achieved "almost full inhibition".[2]
Key Experimental Protocols
Protocol 1: Assessment of Ras Localization
Objective: To determine if the Icmt inhibitor effectively disrupts the localization of Ras proteins from the plasma membrane.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells on glass coverslips in a petri dish and allow them to adhere overnight. Treat the cells with the Icmt inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for a Ras isoform (e.g., anti-Pan-Ras).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Analysis: Visualize the cells using a confocal or fluorescence microscope. In control cells, Ras should be localized to the plasma membrane. Effective Icmt inhibition will result in the mislocalization of Ras to the cytoplasm and other intracellular compartments.[3]
Protocol 2: Evaluation of Apoptosis by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with an Icmt inhibitor.
Methodology:
-
Cell Treatment: Treat cancer cells in suspension or adherent cultures with the Icmt inhibitor at various concentrations and time points.
-
Cell Harvesting: Collect the cells (including any floating cells from adherent cultures) by centrifugation.
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Icmt inhibitors.
Caption: Potential resistance mechanisms to Icmt inhibitors.
Caption: Experimental workflow for studying Icmt inhibitor resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: Icmt-IN-17 versus Cysmethynil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT): Icmt-IN-17 and Cysmethynil. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to ICMT Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. This final methylation step is essential for the proper membrane localization and function of these proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT an attractive therapeutic target. By inhibiting ICMT, the proper functioning of oncogenic proteins like Ras can be disrupted, leading to anti-tumor effects.
Performance Comparison of ICMT Inhibitors
The following tables summarize the quantitative data available for this compound and Cysmethynil, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency against ICMT
| Compound | Target | IC50 | Reference |
| This compound (compound 52) | ICMT | 0.38 µM | [1] |
| Cysmethynil | ICMT | 2.4 µM | [1] |
Table 2: Cellular Activity - Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Cysmethynil | Various | Cell Viability | 16.8-23.3 µM | |
| Cysmethynil | PC3 (Prostate) | Cell Proliferation | Dose-dependent reduction at 20-30 µM | [2] |
| Compound 8.12 (Cysmethynil analog) | HepG2 (Liver) | Cell Growth | ~10-fold lower than Cysmethynil | [3] |
| Compound 8.12 (Cysmethynil analog) | PC3 (Prostate) | Cell Growth | ~10-fold lower than Cysmethynil | [3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Dosing | Outcome | Reference |
| Cysmethynil | Cervical Cancer | 20 mg/kg, i.p., 3x/week for 2 weeks | Moderate tumor growth inhibition as a single agent. | [2] |
| Cysmethynil | Prostate Cancer | 100 mg/kg or 200 mg/kg, i.p., every 48h for 28 days | Significant impact on tumor growth. | [2] |
| Cysmethynil | Liver Cancer (HepG2) | Not specified | Marked inhibition of tumor growth. | [4] |
| Compound 8.12 (Cysmethynil analog) | Liver Cancer (HepG2) | Not specified | Greater potency in tumor growth inhibition than Cysmethynil. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ICMT signaling pathway and a general workflow for evaluating ICMT inhibitors.
Caption: ICMT Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for ICMT Inhibitor Evaluation.
Experimental Protocols
ICMT Inhibition Assay (Fluorometric Coupled-Enzyme Assay)
This protocol provides a general method for determining the in vitro potency of compounds against ICMT.
-
Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction, through a series of enzymatic steps that ultimately generate a fluorescent signal.
-
Materials:
-
Purified recombinant human ICMT enzyme.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
A suitable isoprenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine).
-
Coupling enzymes (e.g., SAH hydrolase, adenosine deaminase, and xanthine oxidase).
-
A fluorescent probe (e.g., Amplex Red).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds (this compound, Cysmethynil) dissolved in DMSO.
-
384-well microplate.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, coupling enzymes, and fluorescent probe.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the ICMT enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of SAM and the isoprenylated substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This protocol outlines a common method for assessing the effect of ICMT inhibitors on cancer cell viability.
-
Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., PC3, HepG2).
-
Complete cell culture medium.
-
Test compounds (this compound, Cysmethynil) dissolved in DMSO.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of ICMT inhibitors.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cells (e.g., HepG2, PC3).
-
Matrigel (optional, to aid tumor formation).
-
Test compounds formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject a suspension of cancer cells (typically mixed with Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
Both this compound and Cysmethynil are valuable research tools for studying the biological roles of ICMT and for the development of novel anti-cancer therapies. Based on the available data, this compound demonstrates superior biochemical potency against ICMT compared to Cysmethynil. However, a comprehensive comparison of their cellular and in vivo activities is limited by the lack of publicly available data for this compound. Cysmethynil has been more extensively characterized in cellular and in vivo models, demonstrating its ability to inhibit cancer cell proliferation and tumor growth. The development of more soluble and potent analogs of Cysmethynil, such as compound 8.12, highlights the potential of this chemical scaffold. Further studies are required to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy with Cysmethynil and its more advanced analogs in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Icmt-IN-17 for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Icmt-IN-17 with other known inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a key enzyme in the post-translational modification of CAAX-containing proteins, including the oncogenic Ras family. The specificity of this compound is evaluated through a review of its inhibitory potency and a discussion of established experimental methodologies for validating on-target activity.
Introduction to ICMT and Its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the final step in the processing of many farnesylated and geranylgeranylated proteins. This methylation is crucial for the proper subcellular localization and function of these proteins. The Ras family of small GTPases, which are frequently mutated in cancer, are prominent substrates of ICMT. By inhibiting ICMT, researchers can disrupt Ras signaling, making ICMT an attractive target for cancer therapy.
A number of small molecule inhibitors of ICMT have been developed. This guide focuses on this compound and compares its performance with other notable inhibitors such as cysmethynil, compound 8.12, and C75.
Comparative Inhibitory Potency
The following table summarizes the in vitro potency of this compound and other selected ICMT inhibitors. Potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ICMT enzyme activity by 50%.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | ICMT | 0.38[1] | [1] |
| cysmethynil | ICMT | ~2.4[2] | [2] |
| compound 8.12 | ICMT | Not explicitly stated, but described as more potent than cysmethynil | |
| C75 | ICMT | 0.5[3] | [3] |
Experimental Protocols for Specificity Validation
Validating the specificity of an enzyme inhibitor is crucial to ensure that its observed biological effects are due to the modulation of the intended target. The following are key experimental protocols used to assess the specificity of ICMT inhibitors.
In Vitro ICMT Activity Assays
Biochemical assays are the first step in determining the potency and selectivity of an inhibitor. Two common methods for measuring ICMT activity are:
-
Vapor Diffusion Assay: This classic method relies on the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) to a farnesylated cysteine substrate. The methylated product is volatile under basic conditions and can be captured and quantified by scintillation counting. A reduction in the captured radioactivity in the presence of an inhibitor indicates its potency.
-
Scintillation Proximity Assay (SPA): This high-throughput method utilizes a biotinylated farnesylcysteine substrate that binds to streptavidin-coated scintillant-containing beads. When the radiolabeled methyl group from [³H]SAM is transferred to the biotinylated substrate, the proximity of the radioisotope to the scintillant on the bead produces a light signal that can be measured. Inhibition is observed as a decrease in the light signal.[4]
Cellular Specificity Validation using ICMT Knockout Models
A powerful method to confirm that an inhibitor's cellular effects are mediated through ICMT is to compare its activity in wild-type cells versus cells where the ICMT gene has been knocked out.
-
Methodology:
-
Cell Lines: Utilize isogenic cell lines: one expressing wild-type ICMT (ICMT+/+) and another where the ICMT gene has been deleted (ICMT-/-).
-
Treatment: Treat both cell lines with the ICMT inhibitor across a range of concentrations.
-
Phenotypic Analysis: Assess cellular phenotypes known to be affected by ICMT inhibition, such as cell proliferation, apoptosis, or specific signaling pathway readouts (e.g., Ras localization).
-
Interpretation: An inhibitor that is specific for ICMT will show a significantly reduced or absent effect in the ICMT-/- cells compared to the ICMT+/+ cells. This approach has been successfully used to validate the specificity of cysmethynil and C75.[2]
-
Visualizing the Validation Workflow
The following diagrams illustrate the key signaling pathway involving ICMT and the experimental workflow for validating inhibitor specificity.
Discussion on Specificity
This compound demonstrates potent inhibition of ICMT in biochemical assays, with an IC50 value of 0.38 µM, making it one of the more potent inhibitors reported to date.[1] While direct comparative data from broad-panel off-target screening for this compound is not publicly available, the established methodology of using ICMT knockout cell lines provides a robust framework for confirming its on-target cellular activity.
For cysmethynil, it has been shown to not inhibit other enzymes in the prenylation pathway, such as farnesyltransferase and Rce1, nor does it affect the AdoMet-dependent DNA methyltransferase.[5] The specificity of compound 8.12 and C75 has been further solidified by studies demonstrating their lack of effect in ICMT knockout cells. This genetic approach is the current gold standard for validating the on-target mechanism of action for ICMT inhibitors in a cellular context.
Conclusion
This compound is a potent inhibitor of ICMT. Based on the validation strategies employed for other specific ICMT inhibitors, it is recommended that the cellular specificity of this compound be confirmed using ICMT knockout cell models. This, in conjunction with its high in vitro potency, would provide strong evidence for its utility as a specific pharmacological probe for studying ICMT biology and as a potential therapeutic lead. Researchers using this compound should consider performing these validation experiments to ensure the on-target effects of their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 4. Solid-phase synthesis of Biotin-S-Farnesyl-L-Cysteine, a surrogate substrate for isoprenylcysteine Carboxylmethyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Icmt-IN-17 and Farnesyltransferase Inhibitors in Cancer Research
A deep dive into the mechanisms, efficacy, and experimental validation of two distinct classes of inhibitors targeting the protein prenylation pathway.
In the landscape of targeted cancer therapy, the protein prenylation pathway has emerged as a critical focal point for drug development. This post-translational modification is essential for the function of numerous proteins involved in cell signaling, proliferation, and survival, most notably the Ras family of oncoproteins. This guide provides a comparative analysis of two key classes of inhibitors that disrupt this pathway at different stages: Icmt-IN-17, a representative inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), and farnesyltransferase inhibitors (FTIs). This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, comparative efficacy with supporting data, and the experimental protocols used for their evaluation.
Mechanism of Action: Two Strategies to Disrupt Protein Prenylation
The post-translational modification of proteins with a C-terminal CAAX motif is a multi-step process crucial for their proper subcellular localization and function. This process, known as protein prenylation, involves three key enzymatic steps. Farnesyltransferase (FTase) initiates the process by attaching a 15-carbon farnesyl group to the cysteine residue of the CAAX box. This is followed by the cleavage of the last three amino acids (-AAX) by Ras-converting enzyme 1 (RCE1). The final step is the methylation of the now-exposed farnesylated cysteine by ICMT. This entire process increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for its signaling activity.[1]
Farnesyltransferase Inhibitors (FTIs) , such as Tipifarnib and Lonafarnib, act at the very first step of this pathway. They are designed to be competitive inhibitors of FTase, preventing the attachment of the farnesyl pyrophosphate to the CAAX motif of substrate proteins, including Ras.[2][3] The initial rationale for developing FTIs was to inhibit the function of oncogenic Ras proteins, which are mutated in approximately 30% of all human cancers.[3] However, a significant challenge for FTIs is the existence of an alternative prenylation pathway mediated by geranylgeranyltransferase I (GGTase I). In the presence of FTIs, some proteins, notably K-Ras and N-Ras, can be alternatively geranylgeranylated, thus bypassing the inhibitory effect of FTIs and maintaining their biological activity.[2][4]
This compound , on the other hand, targets the final step of the prenylation pathway. As an inhibitor of ICMT, it prevents the methylation of the farnesylated or geranylgeranylated cysteine residue. This final modification is critical for neutralizing the negative charge of the carboxyl group, further increasing the hydrophobicity of the C-terminus and promoting stable membrane association. A key advantage of targeting ICMT is that it acts downstream of both farnesylation and geranylgeranylation, making it a potential strategy to inhibit the function of proteins that can be alternatively prenylated, a limitation of FTIs.
Comparative Efficacy: A Look at the Numbers
Direct comparative studies of this compound and farnesyltransferase inhibitors under identical experimental conditions are limited in the publicly available literature. However, by collating data from various sources, we can get an indication of their relative potencies. It is crucial to note that IC50 values can vary significantly based on the assay conditions, cell lines used, and the specific substrate.
| Inhibitor Class | Compound | Target | IC50 | Experimental Context |
| ICMT Inhibitor | This compound | ICMT | 0.38 µM | In vitro enzyme assay. |
| Farnesyltransferase Inhibitor | Tipifarnib (R115777) | FTase | 7.9 nM | In vitro inhibition of KRAS prenylation. |
| Farnesyltransferase Inhibitor | Lonafarnib (SCH66336) | FTase | 1.9 nM | In vitro enzyme assay. |
Disclaimer: The IC50 values presented in this table are compiled from different studies and should not be considered a direct head-to-head comparison due to potential variations in experimental methodologies.
Downstream Signaling Effects: Beyond Enzyme Inhibition
Both this compound and FTIs ultimately aim to disrupt the signaling pathways mediated by their target proteins, most notably the Ras-MAPK pathway.
Farnesyltransferase Inhibitors primarily impact H-Ras, as K-Ras and N-Ras can undergo alternative geranylgeranylation. Inhibition of H-Ras farnesylation prevents its localization to the plasma membrane, thereby blocking the activation of downstream effectors such as Raf, MEK, and ERK.[2] This leads to the inhibition of cell proliferation and induction of apoptosis. However, the efficacy of FTIs in tumors with K-Ras or N-Ras mutations is often limited due to the bypass mechanism.
This compound , by inhibiting the final methylation step, affects both farnesylated and geranylgeranylated proteins. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to endomembranes, which also abrogates its signaling capacity.[5][6] Studies have shown that ICMT inhibition can lead to a decrease in the activation of downstream signaling molecules like Akt and ERK.[5] Furthermore, ICMT inhibition has been shown to induce cell cycle arrest and apoptosis.[2][7] A key potential advantage of ICMT inhibition is its ability to impact K-Ras-driven tumors that are resistant to FTIs.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Inhibition of the prenylation of K-Ras, but not H- or N-Ras, is highly resistant to CAAX peptidomimetics and requires both a farnesyltransferase and a geranylgeranyltransferase I inhibitor in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
Navigating RAS-Driven Cancers: A Comparative Analysis of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors and KRAS G12C Inhibitors in Preclinical Models
Despite the promise of targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT) for the treatment of RAS-driven cancers, preclinical data on specific inhibitors like Icmt-IN-17 in patient-derived xenograft (PDX) models remains elusive. This guide provides a comparative overview of the ICMT inhibitor class, using available data from conventional xenograft models for compounds such as cysmethynil and compound 8.12, and contrasts their performance with the established KRAS G12C inhibitors, Sotorasib and Adagrasib, for which extensive PDX data exists. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of therapeutic strategies for RAS-mutated tumors.
The Rationale for Targeting ICMT in Oncology
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of RAS proteins. This modification, known as carboxymethylation, is the final step in a series of processes that anchor RAS to the cell membrane, a prerequisite for its oncogenic signaling.[1] By inhibiting ICMT, the proper localization and function of RAS are disrupted, leading to the suppression of tumor cell growth and the induction of apoptosis (cell death).[1][2] This mechanism makes ICMT a compelling target for anti-cancer therapies, particularly for tumors harboring RAS mutations, which are prevalent in many aggressive cancers.
Performance of ICMT Inhibitors in Preclinical Xenograft Models
While specific data for this compound in PDX models is not publicly available, studies on other ICMT inhibitors in conventional cell line-derived xenograft (CDX) models provide insights into the potential efficacy of this drug class.
Cysmethynil , a first-generation ICMT inhibitor, has demonstrated anti-tumor activity in various cancer cell lines and in vivo.[2][3] Another more potent analog, compound 8.12 , has shown significant tumor growth inhibition in a HepG2 liver cancer xenograft model.[4]
Key Findings for ICMT Inhibitors in Xenograft Models:
-
Mechanism of Action: Induce mislocalization of RAS from the plasma membrane, leading to cell cycle arrest, autophagy, and apoptosis.[2][4]
-
In Vivo Efficacy: Demonstrated reduction in tumor volume in conventional xenograft models.[4][5]
Comparative Analysis: ICMT Inhibitors vs. KRAS G12C Inhibitors in PDX Models
As a direct comparison for a key subset of RAS-driven cancers, we examine the performance of specific KRAS G12C inhibitors, Sotorasib and Adagrasib, in patient-derived xenograft models. These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than conventional xenografts.[6]
| Feature | ICMT Inhibitors (Cysmethynil, Compound 8.12) | KRAS G12C Inhibitors (Sotorasib, Adagrasib) |
| Target | Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | Covalently binds to the mutant KRAS G12C protein |
| Preclinical Model Data | Primarily Cell Line-Derived Xenografts (CDX) | Extensive Patient-Derived Xenograft (PDX) data available |
| Reported Efficacy | Tumor growth inhibition in CDX models.[4][5] | Significant tumor regression in various PDX models (NSCLC, Colorectal Cancer).[2][3][7] |
| Clinical Development | Preclinical stage | FDA-approved (Sotorasib, Adagrasib) for KRAS G12C-mutated cancers.[8][9] |
Experimental Methodologies
ICMT Inhibitor Xenograft Study (Compound 8.12)
A study utilizing a HepG2 xenograft mouse model assessed the in vivo efficacy of compound 8.12. Key aspects of the protocol include:
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of HepG2 cells.
-
Treatment: Intraperitoneal administration of compound 8.12.
-
Endpoint: Measurement of tumor volume over time.[4]
KRAS G12C Inhibitor PDX Studies (Sotorasib & Adagrasib)
Numerous studies have evaluated Sotorasib and Adagrasib in various PDX models. A general experimental workflow is as follows:
-
Model Establishment: Patient tumor tissue is surgically implanted into immunodeficient mice (e.g., NSG mice).
-
Treatment Initiation: Once tumors reach a specified volume (e.g., ~200 mm³), treatment with the KRAS inhibitor commences.
-
Dosing Regimen: Oral administration at specified doses (e.g., Sotorasib at 100 mg/kg).[2][7]
-
Efficacy Assessment: Tumor growth is monitored, and endpoints such as tumor growth inhibition (TGI) and tumor regression are calculated.[2]
Visualizing the Pathways and Processes
ICMT Signaling Pathway and Inhibition
Caption: The ICMT signaling pathway and the mechanism of action for this compound.
Experimental Workflow for PDX Model Efficacy Studies
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of novel KRAS‒PDE δ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 9. dovepress.com [dovepress.com]
Confirming the On-Target Activity of Icmt-IN-17: A Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target activity of Icmt-IN-17, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). We will explore how genetically engineered cell lines are instrumental in distinguishing on-target from off-target effects and provide supporting experimental data from studies on similar ICMT inhibitors.
The Critical Role of Genetic Validation
While biochemical assays are essential for determining a compound's inhibitory activity against its purified target, they do not recapitulate the complex cellular environment. Genetic approaches, such as the use of knockout (KO) or knockdown (KD) cell lines, provide a definitive method to ascertain if the observed cellular phenotype of a compound is a direct result of its interaction with the intended target. By comparing the effects of an inhibitor on wild-type (WT) cells versus cells lacking the target protein, researchers can unequivocally attribute the compound's activity to its intended mechanism of action.
Comparing this compound with Other ICMT Inhibitors through Genetic Validation
While specific data on this compound in ICMT knockout models is not yet published, the following table summarizes the kind of data that should be generated and compares it with existing data for other well-characterized ICMT inhibitors. This provides a clear benchmark for validating this compound's on-target activity.
| Inhibitor | Genetic Model | Key Finding | Implication for On-Target Activity |
| This compound | ICMT knockout cells (Hypothetical) | Expected to show significantly reduced sensitivity to this compound-induced phenotypes (e.g., cytotoxicity, growth inhibition) compared to wild-type cells. | High |
| Compound 8.12 | Icmt-/- Mouse Embryonic Fibroblasts (MEFs) | Icmt+/+ MEFs were significantly more sensitive to compound 8.12-induced cell death compared to Icmt-/- MEFs.[1] | High |
| C75 | Zmpste24-deficient mouse cells lacking Icmt | C75 did not influence the proliferation of Zmpste24-deficient mouse cells lacking Icmt, indicating drug specificity.[2] | High |
| UCM-13207 | siRNA-induced ICMT knockdown cells | The beneficial effects of the inhibitor on the proliferation rate of progeroid mouse fibroblasts were absent in siRNA-induced ICMT knockdown cells.[3] | High |
Experimental Protocols
Here, we detail the key experimental protocols for confirming the on-target activity of an ICMT inhibitor using genetic and complementary biochemical approaches.
Generation of ICMT Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the generation of a stable ICMT knockout cell line to serve as a negative control for inhibitor studies.
Materials:
-
HEK293T or other suitable host cell line
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the ICMT gene
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies
-
PCR primers flanking the gRNA target site
-
T7 Endonuclease I (T7E1) or Sanger sequencing for mutation detection
-
Anti-ICMT antibody for Western blotting
Procedure:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the ICMT gene into a lentiviral vector co-expressing Cas9 and a selection marker.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction and Selection: Transduce the target cell line with the lentivirus and select for transduced cells using the appropriate antibiotic.
-
Validation of Knockout:
-
Genomic DNA Analysis: Isolate genomic DNA from the selected cell pool and perform PCR to amplify the targeted region. Use the T7E1 assay or Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
Western Blotting: Lyse the cells and perform Western blotting with an anti-ICMT antibody to confirm the absence of the ICMT protein.
-
-
Single-Cell Cloning: Isolate single cells from the validated knockout pool to establish clonal cell lines with homozygous loss of ICMT.
-
Clonal Validation: Expand and validate individual clones for complete loss of ICMT protein expression by Western blotting.
Cellular Viability Assay in Wild-Type vs. ICMT Knockout Cells
This assay directly assesses the on-target cytotoxicity of the ICMT inhibitor.
Materials:
-
Wild-type and ICMT knockout cell lines
-
This compound and other ICMT inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both wild-type and ICMT knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control inhibitors for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves. A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells indicates on-target activity.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Intact cells or cell lysate
-
This compound
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-ICMT antibody
Procedure:
-
Compound Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with lysis buffer. Centrifuge at high speed to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble ICMT by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble ICMT as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizing the Workflow and Pathways
To better illustrate the concepts and workflows described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for confirming on-target activity using knockout cells.
Caption: The protein prenylation pathway and the site of this compound action.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these genetic and biochemical methodologies, researchers can rigorously validate the on-target activity of this compound, providing a solid foundation for its further development as a therapeutic agent.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 3. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Icmt-IN-17
Disclaimer: As of November 2025, specific public information regarding the chemical "Icmt-IN-17," including its Safety Data Sheet (SDS), is not available in public databases. The following guidance is based on established best practices for the disposal of novel or undocumented research chemicals. It is imperative to obtain the SDS from the manufacturer or supplier of this compound, as that document will contain specific and authoritative information that supersedes this general guidance.
This document provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate caution. In the absence of specific data, treat the compound as potentially hazardous.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The choice of glove material should be based on the solvent used to dissolve this compound.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Response: Have a spill kit readily available that is appropriate for the solvents in use. Absorb any spills with an inert material and place the contaminated material in a sealed container for disposal as hazardous waste.[1]
Step-by-Step Disposal Protocol
The proper disposal of any chemical waste is a systematic process that ensures safety and regulatory compliance. The following workflow outlines the necessary steps.
Caption: A workflow for the safe and compliant disposal of a research chemical.
-
Hazard Identification and Information Gathering:
-
Obtain the Safety Data Sheet (SDS): This is the most critical step. The SDS provides comprehensive safety and disposal information.[2][3]
-
Consult with your Environmental Health & Safety (EHS) Department: Your institution's EHS department can provide specific guidance that aligns with local, state, and federal regulations.[4]
-
-
Waste Segregation:
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Assume Halogenated Waste: The "IN" in the name may suggest the presence of Iodine, a halogen. Halogenated and non-halogenated waste streams are often disposed of differently.[5][6][7][8] Therefore, until confirmed otherwise by the SDS, treat this compound waste as halogenated organic waste .
-
-
Containerization and Labeling:
-
Use a Proper Container: Collect all this compound waste, including contaminated consumables like pipette tips and gloves, in a designated, chemically compatible, and leak-proof container with a screw-top cap.[4][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and volume, and the date accumulation started.[4][9]
-
-
Storage and Disposal:
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a secure and well-ventilated location, away from incompatible materials.
-
Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.[9]
-
Quantitative Data
No quantitative data for this compound is publicly available. The following table should be populated with information from the SDS once obtained.
| Property | Value | Source |
| Molecular Formula | To be determined | SDS |
| Molecular Weight | To be determined | SDS |
| Physical State | To be determined | SDS |
| Solubility | To be determined | SDS |
| Known Hazards | To be determined | SDS |
Logical Relationships in Chemical Handling
The proper handling and disposal of a chemical are governed by a logical sequence of understanding its properties and associated risks.
References
- 1. hemaquebec.ca [hemaquebec.ca]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. app.pandai.org [app.pandai.org]
- 7. byjus.com [byjus.com]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. web.mit.edu [web.mit.edu]
Essential Safety and Operational Plan for Handling Icmt-IN-17
Disclaimer: A specific Safety Data Sheet (SDS) for "Icmt-IN-17" is not publicly available. Therefore, this compound must be treated as a novel chemical with unknown potential hazards. The following guidelines are based on best practices for handling new or uncharacterized substances in a research environment. It is imperative to conduct a thorough risk assessment before beginning any work.[1][2][3][4][5]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound, assuming its properties are not well-defined.
Personal Protective Equipment (PPE)
When handling a substance with unknown toxicity like this compound, a conservative approach to personal protective equipment is crucial. The selection of PPE is based on a risk assessment of the planned procedures.[6] Below is a summary of the general levels of PPE. For most laboratory-scale work with a novel compound, Level C or B is a prudent starting point, with an upgrade to Level A for high-risk procedures or emergencies.
| PPE Level | Description | Typical Ensemble | When to Use |
| Level A | Highest level of respiratory, skin, and eye protection. | - Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator.- Fully encapsulating chemical-protective suit.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. | For known or suspected high-level exposure to vapors, gases, or particulates that are highly toxic or pose a severe skin absorption hazard.[7][8][9] |
| Level B | Highest level of respiratory protection with less skin protection. | - Positive-pressure, full face-piece SCBA or supplied-air respirator.- Hooded chemical-resistant clothing (splash suit).- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. | When the highest level of respiratory protection is needed, but a lesser level of skin protection is sufficient. The minimum level for initial site entry where the hazards are unknown.[7][8][9] |
| Level C | Air-purifying respirator with specific canisters, and splash-resistant clothing. | - Full-face or half-mask air-purifying respirator (APR).- Hooded chemical-resistant clothing.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. | When the concentration and type of airborne substance are known and the criteria for using an APR are met.[7][8][9] |
| Level D | Minimal protection for nuisance-level exposures only. | - Standard lab coat or coveralls.- Safety glasses or chemical splash goggles.- Chemical-resistant gloves.- Closed-toe shoes. | For environments with no known or suspected airborne or skin hazards. Not recommended for handling uncharacterized compounds.[7] |
For standard laboratory operations involving this compound, the recommended minimum PPE includes:
-
A properly fitted lab coat.[10]
-
ANSI Z87.1-compliant safety glasses or chemical splash goggles.[10] A face shield should be worn over safety glasses if there is a splash hazard.[10][11]
-
Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[10][11] Check manufacturer's glove compatibility charts.
-
Operations with the potential to generate aerosols or dusts must be conducted in a certified chemical fume hood.[10][12]
Experimental Protocols: Safe Handling of this compound
Treat this compound as a potent, hazardous substance at all stages. Assume any new or uncharacterized compound is toxic.[13]
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Don appropriate PPE (at a minimum, lab coat, safety glasses, and gloves) before opening the package in a well-ventilated area or fume hood.
-
Verify the contents against the shipping documents.
-
Label the container with the date of receipt and any other relevant information. For compounds that may degrade or form hazardous byproducts over time (like peroxide-formers), dating the container upon opening is critical.[13]
Storage:
-
Store this compound in a designated, well-ventilated, and secure area.
-
Use secondary containment (e.g., a tray or larger container) to contain any potential spills.[10]
-
Segregate from incompatible materials. As the reactivity of this compound is unknown, it is prudent to store it away from strong acids, bases, oxidizers, and reducing agents.
-
If the material is anticipated to be light-sensitive or hygroscopic, store it in a desiccator or an opaque container, potentially under an inert atmosphere.[10]
Weighing and Aliquoting:
-
All manipulations of solid or neat this compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation exposure.[10]
-
Use disposable weighing boats or papers to avoid cross-contamination.
-
Clean the balance and surrounding area thoroughly after use.
-
For solutions, use a calibrated pipette with disposable tips. Avoid mouth pipetting.[12]
General Use:
-
Always wash hands thoroughly after handling the compound, even if gloves were worn.[12]
-
Keep the amount of this compound at the workbench to a minimum.[13]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Do not work alone when handling highly hazardous or unknown materials.
Disposal Plan
Disposal of uncharacterized chemicals presents a significant challenge as waste vendors cannot accept materials of unknown composition.[14][15] Therefore, all waste streams containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing papers, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps: Dispose of any contaminated needles or blades in a designated sharps container.[13]
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
Store waste containers in a designated satellite accumulation area, using secondary containment.
-
Keep waste containers closed except when adding waste.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[16]
Emergency Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety.
| Spill Scenario | Immediate Action |
| Minor Spill (Contained, <100 mL of dilute solution in a fume hood) | 1. Alert personnel in the immediate area.2. Ensure the fume hood is operational.3. Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.4. Collect the absorbed material and place it in a sealed hazardous waste container.5. Decontaminate the area.6. Report the incident to the lab supervisor. |
| Major Spill (Outside of a fume hood, large volume, or unknown substance) | 1. Evacuate the immediate area. Close the doors to the lab.[17]2. Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.3. Call your institution's emergency number (e.g., Public Safety, EHS) and 911 if necessary.[17][18]4. Provide the following information: your name and location, the name of the chemical (this compound), the estimated quantity spilled, and any known hazards.5. Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team. |
Mandatory Visualization
The following diagram illustrates a general workflow for responding to a chemical spill of an unknown or hazardous substance like this compound.
Caption: Workflow for Chemical Spill Response.
References
- 1. johe.rums.ac.ir [johe.rums.ac.ir]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. twu.edu [twu.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 15. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. offices.austincc.edu [offices.austincc.edu]
- 18. unmc.edu [unmc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
